Technical Documentation Center

3-Bromobenzo[c]isothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromobenzo[c]isothiazole
  • CAS: 34250-63-0

Core Science & Biosynthesis

Foundational

Engineering CNS-Penetrant Nucleoside Transport Inhibitors: A Technical Guide to 3-Bromobenzo[c]isothiazole

Executive Summary The development of neurotherapeutics is frequently bottlenecked by the inability of drug candidates to cross the blood-brain barrier (BBB). 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0) has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics is frequently bottlenecked by the inability of drug candidates to cross the blood-brain barrier (BBB). 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0) has emerged as a critical heterocyclic building block in medicinal chemistry to overcome this hurdle. By replacing highly hydrophilic moieties in traditional ligands with this lipophilic, electron-rich scaffold, researchers can engineer potent, BBB-penetrant nucleoside transport inhibitors. This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthesis methodologies, and pharmacological applications of 3-Bromobenzo[c]isothiazole.

Part 1: Physicochemical Profiling and Structural Rationale

The utility of 3-Bromobenzo[c]isothiazole in drug discovery is deeply rooted in its physicochemical profile[1]. Traditional nucleoside transport inhibitors, such as nitrobenzylthioinosine (NBTI), are highly hydrophilic, preventing substantial passage into the central nervous system (CNS)[2].

Integrating the 3-bromobenzo[c]isothiazole moiety drastically alters the pharmacokinetic landscape of the resulting analog. The bromine atom not only increases overall lipophilicity but also provides a dense electron cloud that can engage in specific halogen bonding within target protein pockets. The lack of hydrogen bond donors and a highly restricted Polar Surface Area (PSA) ensure optimal conditions for passive diffusion across lipid bilayers.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 3-Bromobenzo[c]isothiazole (3-bromo-2,1-benzothiazole)
CAS Number 34250-63-0
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol
LogP 3.25
Polar Surface Area (PSA) 13.0 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1

Data aggregated from[1] and [3].

Part 2: Synthesis Methodology – A Self-Validating Protocol

The construction of the 3-bromobenzo[c]isothiazole core demands precise control over the initial cyclization and the subsequent regioselective halogenation. The following protocol outlines the generation of the 3-bromo derivative from an o-toluidine precursor, utilizing a self-validating workflow to guarantee high fidelity at each critical juncture[4].

Step 1: Cyclization to the Benzo[c]isothiazole Core
  • Causality : Constructing the 2,1-benzisothiazole ring is most efficiently achieved by reacting substituted o-toluidines with N-sulfinylmethane sulfonamide. This specific reagent facilitates the necessary N-S bond formation and drives the subsequent cyclization[4].

  • Protocol : Dissolve the o-toluidine derivative in anhydrous toluene under a strict argon atmosphere. The inert atmosphere is non-negotiable, as it prevents the premature hydrolysis of the moisture-sensitive sulfinylating agent. Add N-sulfinylmethane sulfonamide (1.2 eq) dropwise at room temperature, then heat the mixture to reflux.

  • Self-Validation Check : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) solvent system. The complete disappearance of the amine starting material (which stains ninhydrin positive) and the appearance of a non-polar, UV-active spot indicates successful cyclization. Feedback Loop: If the starting material persists after 4 hours, add an additional 0.1 eq of the sulfinylating agent to drive the reaction to completion.

Step 2: Regioselective Bromination at C-3
  • Causality : The C-3 position of the benzo[c]isothiazole ring is highly acidic and prone to lithiation. Because direct electrophilic bromination is often unselective and low-yielding across the conjugated system, a directed lithiation followed by a halogen quench ensures absolute regiocontrol[4].

  • Protocol : Cool the solution of the intermediate to -78°C in dry tetrahydrofuran (THF). Slowly add n-butyllithium (1.1 eq). The cryogenic temperature is critical to prevent unwanted ring-opening side reactions of the highly reactive lithiated species. Stir for 30 minutes, then introduce molecular bromine (Br₂, 1.1 eq) dissolved in THF.

  • Self-Validation Check : Quench a 0.1 mL reaction aliquot with saturated aqueous NH₄Cl and analyze via LC-MS. The target mass spectrum must reflect the addition of bromine, presenting the characteristic isotopic pattern of approximately 1:1 for M and M+2 at m/z 213/215[1]. Feedback Loop: If the unbrominated core is predominantly detected, it indicates moisture contamination; subsequent runs must employ rigorously dried solvents and glassware.

SynthesisWorkflow A Starting Material: o-Toluidine Derivative B Cyclization: N-sulfinylmethane sulfonamide A->B C Intermediate: Benzo[c]isothiazole Core B->C D Lithiation/Bromination: n-BuLi, Br2 C->D E Target Compound: 3-Bromobenzo[c]isothiazole D->E F QC Check: LC-MS & 1H-NMR Validation E->F

Caption: Workflow for the synthesis and validation of 3-Bromobenzo[c]isothiazole.

Part 3: Pharmacological Application & Mechanism of Action

Once synthesized, 3-bromobenzo[c]isothiazole serves as an elite lipophilic tail for purine derivatives. According to, coupling this scaffold to 6-mercaptopurine riboside yields highly potent inhibitors of Equilibrative Nucleoside Transporters (ENT1 and ENT2)[2].

Causality of the Pharmacological Design: Inhibiting ENTs prevents the cellular reuptake of adenosine from the synaptic cleft. In the central nervous system, this artificially elevated extracellular adenosine acts on local A1 and A2A receptors, producing profound analgesic, antiepileptic, and neuroprotective effects[2]. The bromine atom at the C-3 position of the isothiazole ring is not merely a placeholder; it dramatically increases the binding affinity into the nanomolar range by occupying a specific hydrophobic pocket within the ENT binding site, while simultaneously de-risking the hydrophilicity issues that plague older generations of NBTI analogs[2].

MOA Drug NBTI Analog (3-Bromo-benzo[c]isothiazole) ENT ENT1/ENT2 Transporters Drug->ENT Binds Block Inhibition of Reuptake ENT->Block Induces Adenosine Extracellular Adenosine Block->Adenosine Causes Receptor Receptor Activation (A1/A2A) Adenosine->Receptor Agonizes CNS CNS Effects: Analgesia Receptor->CNS Mediates

Caption: Mechanism of action for nucleoside transport inhibitors utilizing the benzo[c]isothiazole scaffold.

Part 4: Handling, Storage, and Quality Control

To maintain the chemical integrity of 3-Bromobenzo[c]isothiazole prior to downstream coupling, strict E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant storage protocols must be adhered to:

  • Temperature Control : Store strictly at 2-8°C[3]. Elevated temperatures can lead to gradual degradation of the isothiazole ring system.

  • Atmospheric Control : The compound must be kept under an inert atmosphere (Argon or Nitrogen)[3]. The sulfur-nitrogen bond can be sensitive to prolonged oxidative stress, and ambient moisture can degrade the compound over time.

  • Pre-Reaction Validation : Before deploying the compound in sensitive cross-coupling or substitution reactions, verify purity via ¹H-NMR. The aromatic protons should appear as distinct multiplets. Any extraneous peaks in the aliphatic region (aside from residual solvent) indicate degradation or impurities requiring immediate recrystallization.

References

  • 3-bromo-2,1-benzothiazole - C7H4BrNS | CSSB00012351866 Source: Chemspace URL:[Link]

  • Source: European Patent Office (via Google Patents)

Sources

Exploratory

Synthesis of 3-Bromobenzo[c]isothiazole and its derivatives

An In-depth Technical Guide to the Synthesis of 3-Bromobenzo[c]isothiazole and its Derivatives Abstract The benzo[c]isothiazole (also known as 1,2-benzisothiazole) scaffold is a privileged heterocyclic motif integral to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Bromobenzo[c]isothiazole and its Derivatives

Abstract

The benzo[c]isothiazole (also known as 1,2-benzisothiazole) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional organic materials. The strategic introduction of a bromine atom at the 3-position provides a versatile synthetic handle, unlocking a vast chemical space for derivatization through modern cross-coupling and substitution chemistries. This guide offers a comprehensive overview of the synthesis of the core 3-Bromobenzo[c]isothiazole structure and details its subsequent transformation into a diverse array of functionalized derivatives. We provide field-proven insights into reaction mechanisms, detailed experimental protocols, and a discussion of the critical parameters that ensure high-yield, reproducible outcomes. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Strategic Importance of 3-Bromobenzo[c]isothiazole

The isothiazole ring, characterized by a 1,2-arrangement of nitrogen and sulfur atoms, imparts unique electronic properties and metabolic stability to molecules.[1] When fused to a benzene ring to form benzo[c]isothiazole, the resulting scaffold serves as the core for compounds with applications ranging from central nervous system agents to potent inhibitors of various biological pathways.[2][3]

The 3-halo-substituted variants of this scaffold are particularly valuable. 3-Bromobenzo[c]isothiazole is a key intermediate, acting as a linchpin for introducing molecular complexity. The carbon-bromine bond at this position is readily activated by transition metal catalysts, enabling a suite of powerful C-C, C-N, and C-O bond-forming reactions. This guide delineates the most reliable synthetic pathways to access this pivotal building block and subsequently leverage its reactivity.

Synthesis of the Benzo[c]isothiazole Core

The construction of the foundational benzo[c]isothiazole ring system is the prerequisite for subsequent halogenation. While numerous methods exist for synthesizing isothiazoles, a common and effective strategy for the benzo-fused system involves the cyclization of appropriately substituted benzene precursors.[1][4] One of the most robust methods proceeds through the oxidative cyclization of 2-mercaptobenzamides or related species.

A highly efficient pathway involves the chlorinative cyclization of 2-(alkylthio)benzamides, which yields the corresponding 1,2-benzisothiazol-3-one. This intermediate is central to accessing the 3-amino and, subsequently, the 3-bromo derivatives.

Key Synthetic Pathway to 1,2-Benzisothiazol-3-one

The synthesis initiates from a 2-(alkylthio)benzamide, which undergoes a one-pot cyclization using a halogenating agent like sulfuryl chloride (SO₂Cl₂) or elemental chlorine.[5] The causality behind this choice of reagent lies in its ability to act as both an oxidant and a source of electrophilic halogen, facilitating the formation of the N-S bond.

Core_Synthesis Start 2-(Methylthio)benzamide Product 1,2-Benzisothiazol-3-one Start->Product  Oxidative  Cyclization   Reagent SO₂Cl₂ or Cl₂ Inert Solvent (e.g., Toluene)

Caption: General workflow for the synthesis of the 1,2-benzisothiazol-3-one core.

Detailed Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3-one[5]

This protocol describes the synthesis via chlorination of N-phenyl-2-(methylthio)benzamide as a representative example.

  • Reaction Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas scrubber) is charged with N-phenyl-2-(methylthio)benzamide (48.6 g, 0.2 mol) and toluene (200 mL).

  • Reagent Addition: The mixture is stirred to form a solution. Sulfuryl chloride (35.1 g, 0.26 mol) is added dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature between 20-30°C with a water bath.

  • Reaction Execution: After the addition is complete, the mixture is heated to 70-80°C and maintained at this temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated white crystals are collected by filtration, washed with fresh toluene (2 x 30 mL), and then dried under vacuum.

  • Product Characterization: This procedure typically yields 2-phenyl-1,2-benzisothiazol-3-one with a high degree of purity (melting point: 140-141°C) and in excellent yield (~97%).[5]

Halogenation at the 3-Position: The Sandmeyer Reaction

With the core structure in hand, the next critical phase is the introduction of the bromine atom at the 3-position. The most authoritative and versatile method for converting an aromatic amine to an aryl halide is the Sandmeyer Reaction .[6][7] This two-step process first requires the synthesis of 3-aminobenzo[c]isothiazole, followed by its diazotization and subsequent displacement with a bromide ion, catalyzed by copper(I) bromide.

Pathway Overview: From Amine to Bromide

The transformation leverages the exceptional leaving group ability of dinitrogen gas (N₂), which is generated from the diazonium salt intermediate. Copper(I) is a crucial catalyst, facilitating the single-electron transfer (SET) mechanism that generates an aryl radical, which then abstracts the bromide from the copper complex.[7][8][9]

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Substitution Amine 3-Aminobenzo[c]isothiazole Diazonium Benzo[c]isothiazole- 3-diazonium Salt (in situ) Amine->Diazonium Reagent1 NaNO₂ + HBr (aq) 0-5 °C Reagent2 CuBr Diazonium_copy Benzo[c]isothiazole- 3-diazonium Salt (in situ) Product 3-Bromobenzo[c]isothiazole Diazonium_copy->Product - N₂ (gas)

Caption: The two-stage process of the Sandmeyer reaction for producing 3-Bromobenzo[c]isothiazole.

Detailed Experimental Protocol: Synthesis of 3-Bromobenzo[c]isothiazole

(Note: This protocol is a representative procedure based on the principles of the Sandmeyer reaction, adapted for this specific substrate.)

Part A: Preparation of the Diazonium Salt Solution [8][10]

  • Reaction Setup: In a 250 mL beaker, dissolve 3-aminobenzo[c]isothiazole (15.0 g, 0.1 mol) in 50 mL of 48% aqueous hydrobromic acid (HBr). Cool the mixture to 0°C in an ice-salt bath with constant stirring.

  • Diazotization: Separately, prepare a solution of sodium nitrite (NaNO₂, 7.2 g, 0.105 mol) in 20 mL of water. Add this solution dropwise to the cold amine solution over 20-30 minutes. The temperature must be strictly maintained between 0°C and 5°C to prevent the premature decomposition of the diazonium salt and the formation of phenolic side products.

  • Confirmation of Excess Nitrous Acid: After the addition is complete, stir for an additional 10 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate dark blue color indicates a positive result. If the test is negative, add a small amount of additional NaNO₂ solution. The resulting cold solution of the diazonium salt is used immediately in the next step.

Part B: Copper-Catalyzed Bromination [6][8]

  • Catalyst Preparation: In a separate 500 mL flask, add the copper(I) bromide (CuBr, 15.8 g, 0.11 mol) to 25 mL of 48% HBr.

  • Substitution Reaction: Slowly and carefully add the cold diazonium salt solution prepared in Part A to the CuBr solution with vigorous stirring. Effervescence (liberation of N₂ gas) will be observed.

  • Completion and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The mixture may be gently warmed (to ~50°C) to ensure the reaction goes to completion.

  • Work-up: Cool the mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Bromobenzo[c]isothiazole.

Derivatization of 3-Bromobenzo[c]isothiazole

The true synthetic power of 3-Bromobenzo[c]isothiazole is realized in its capacity as a substrate for a wide range of cross-coupling reactions. The electron-deficient nature of the isothiazole ring and the C-Br bond's reactivity make it an ideal partner for palladium-catalyzed transformations.[1]

Derivatization Core 3-Bromobenzo[c]isothiazole Aryl 3-Aryl-benzo[c]isothiazole Core->Aryl Suzuki Coupling Ar-B(OH)₂ Pd Catalyst, Base Alkynyl 3-Alkynyl-benzo[c]isothiazole Core->Alkynyl Sonogashira Coupling Terminal Alkyne Pd/Cu Catalysts, Base Amino 3-Amino-benzo[c]isothiazole (Substituted) Core->Amino Buchwald-Hartwig Amination Amine (R₂NH) Pd Catalyst, Base Alkyl 3-Alkyl-benzo[c]isothiazole Core->Alkyl Negishi/Kumada Coupling Alkyl-ZnX or Alkyl-MgX Pd or Ni Catalyst

Caption: Divergent synthesis of derivatives from 3-Bromobenzo[c]isothiazole via cross-coupling reactions.

Summary of Key Transformations

The table below summarizes common derivatization strategies, providing a framework for experimental design.

Derivative ClassReaction NameKey Reagents & ConditionsCausality & Insights
Aryl/Heteroaryl Suzuki CouplingArylboronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), aqueous base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Dioxane, Toluene/H₂O)Highly robust and functional group tolerant. The base activates the boronic acid, and the Pd(0) catalyst facilitates the oxidative addition/reductive elimination cycle.
Alkynyl Sonogashira CouplingTerminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N, DIPEA)The dual catalyst system is key: Palladium activates the C-Br bond while copper activates the alkyne C-H bond, enabling efficient coupling.
Amino (Aryl/Alkyl) Buchwald-Hartwig AminationPrimary or secondary amine, Pd catalyst, specialized phosphine ligand (e.g., XPhos, RuPhos), strong base (e.g., NaOt-Bu, K₃PO₄)The choice of ligand is critical to stabilize the palladium catalyst and promote the reductive elimination step that forms the C-N bond.
Cyano CyanationZn(CN)₂ or CuCN, Pd catalyst (e.g., Pd(PPh₃)₄)Provides a route to nitriles, which are versatile functional groups that can be hydrolyzed to carboxylic acids or reduced to amines.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for synthesizing a 3-aryl-benzo[c]isothiazole derivative.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromobenzo[c]isothiazole (214 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2 mL).

  • Reaction Execution: Seal the flask and heat the mixture to 80-90°C with vigorous stirring for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-benzo[c]isothiazole product.

Conclusion

3-Bromobenzo[c]isothiazole is a high-value, versatile intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. Its synthesis is reliably achieved through a multi-step sequence involving the construction of the benzisothiazolone core, followed by amination and a robust Sandmeyer bromination. The true synthetic utility of this building block is demonstrated by its facile participation in a host of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse chemical libraries. The protocols and strategic insights provided in this guide offer a solid foundation for researchers to confidently produce and derivatize this important heterocyclic scaffold.

References

  • PrepChem. Synthesis of 1,2-Benzisothiazol-3(2H)-one (Method 1). Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]

  • Bertini, S., et al. (1998). Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. Il Farmaco, 53(5), 353-358. Available at: [Link]

  • European Patent Office. Method for producing 1,2-benzisothiazol-3-ones. EP 0657438 B1. Available at: [Link]

  • Batal, D. G. (1994). Synthesis of 1,2-benzisothiazole-1,1-dioxides. U.S. Patent 5,374,738.
  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Zhdankin, V. V. (2019). Isothiazoles: A Decade of Advances in Synthesis and Application. Advanced Synthesis & Catalysis, 361(15), 3463-3497. Available at: [Link]

  • Lumen Learning. Reactions involving arenediazonium salts. Organic Chemistry II. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Organic Chemistry Portal. Isothiazole synthesis. Available at: [Link]

  • Kumar, V., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2377–2411. Available at: [Link]

Sources

Foundational

3-Bromobenzo[c]isothiazole: Molecular Architecture, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, halogenated heteroaromatics serve as indispensable vectors for structural diversification. 3-Bromobenzo[c]isothiazole (also known as 3-bromo-2,1-benzisothiazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated heteroaromatics serve as indispensable vectors for structural diversification. 3-Bromobenzo[c]isothiazole (also known as 3-bromo-2,1-benzisothiazole) is a highly specialized bicyclic building block characterized by a benzene ring fused to an isothiazole ring. The strategic placement of the bromine atom at the C3 position provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid assembly of complex active pharmaceutical ingredients (APIs). This technical guide explores the structural causality, regioselective synthesis, and pharmaceutical applications of this critical intermediate.

Molecular Architecture & Physicochemical Profiling

The benzo[c]isothiazole core consists of a fully conjugated 10-π electron system. The heteroaromatic nature of the isothiazole ring (containing adjacent sulfur and nitrogen atoms) creates a distinct electronic dipole. The nitrogen and sulfur lone pairs donate electron density into the fused carbocycle via resonance, rendering the benzene ring electron-rich. Conversely, the C3 position on the isothiazole ring is highly electron-deficient due to the inductive withdrawal from the adjacent heteroatoms.

This electronic distribution dictates the molecule's reactivity and physical properties, which are summarized in Table 1.

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Significance
IUPAC Name 3-bromo-2,1-benzothiazoleStandardized nomenclature identifying the [c]-fused isothiazole topology.
CAS Registry Number 34250-63-0Unique identifier for procurement and literature indexing .
Molecular Formula C7H4BrNSDictates the exact mass and isotopic distribution (79Br/81Br) for MS validation.
Molecular Weight 214.08 g/mol Critical for precise stoichiometric calculations in cross-coupling workflows.
Exact Mass 212.92477 DaUtilized for High-Resolution Mass Spectrometry (HRMS) structural confirmation.
SMILES String BrC1=C2C=CC=CC2=NS1Enables computational modeling, docking studies, and cheminformatics queries.

Mechanistic Causality in Regioselective Synthesis

A common pitfall in the synthesis of brominated heteroaromatics is the assumption that direct electrophilic halogenation will yield the desired isomer. For 2,1-benzisothiazole, direct electrophilic aromatic substitution (EAS) using bromine and sulfuric acid fails to functionalize the C3 position. Because the heteroatoms activate the carbocycle, EAS exclusively yields 5-bromo and 7-bromo off-target derivatives .

To bypass this electronic barrier and achieve strict C3 regioselectivity, a functional group interconversion strategy is required. The Sandmeyer reaction , utilizing 2,1-benzisothiazol-3-amine as the starting material, employs a radical-mediated pathway that is entirely independent of the ring's inherent nucleophilicity.

Regioselectivity Substrate 2,1-Benzisothiazole Core PathA Electrophilic Aromatic Substitution (Br2/H+) Substrate->PathA Electron-rich carbocycle PathB Radical Substitution (Sandmeyer on 3-NH2) Substrate->PathB Electron-deficient C3 ResultA C5 & C7 Bromination (Carbocycle Attack) PathA->ResultA ResultB C3 Bromination (Target Isothiazole Attack) PathB->ResultB

Regioselectivity pathways for the halogenation of the 2,1-benzisothiazole core.

Table 2: Regioselectivity Matrix for Halogenation
Reaction ConditionTarget PositionMajor ProductsMechanistic Rationale
Br₂, H₂SO₄, Ag₂SO₄ C5, C75-bromo (31%), 7-bromo (31%)EAS directed by heteroatom resonance into the carbocycle.
NaNO₂, HBr, CuBr C33-bromo-2,1-benzisothiazole (>70%)Radical-mediated Sandmeyer reaction bypassing the C3 EAS barrier.

Self-Validating Experimental Protocol: Sandmeyer Synthesis

To ensure absolute reproducibility and trustworthiness, the following protocol integrates In-Process Controls (IPCs) that create a self-validating experimental loop.

Phase 1: Diazotization
  • Preparation: Suspend 2,1-benzisothiazol-3-amine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (3.0 eq).

    • Causality: HBr must be used instead of HCl to prevent competitive nucleophilic chlorination during the subsequent halide displacement step.

  • Thermal Control: Chill the suspension to 0–5 °C using an ice-salt bath.

  • Reagent Addition: Dropwise add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Aliphatic and heteroaromatic diazonium salts are highly unstable. Exceeding 5 °C triggers spontaneous nitrogen extrusion, yielding the undesired 3-hydroxy derivative.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot and quench it into an alkaline 2-naphthol solution. The immediate formation of an intense red/orange azo dye confirms the successful generation and stability of the diazonium intermediate.

Phase 2: Radical Halogenation
  • Catalyst Addition: To the cold diazonium solution, add copper(I) bromide (CuBr, 1.2 eq) in small portions.

    • Causality: CuBr acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to an aryl radical (releasing N₂ gas) and is oxidized to Cu(II). The highly reactive C3-aryl radical then abstracts a bromine atom from the Cu(II) species, regenerating the Cu(I) catalyst.

  • Thermal Maturation: Gradually warm the reaction mixture to room temperature, then heat to 60 °C for 1 hour.

  • Self-Validation (IPC 2): Observe the reaction vessel. The cessation of N₂ gas evolution indicates the consumption of the diazonium species. Analyze the mixture via LC-MS; the disappearance of the starting material (m/z 151) and the emergence of the product isotopic cluster (m/z 214/216 in a strict 1:1 ratio) definitively validates mono-bromination at C3.

Phase 3: Isolation
  • Extraction: Cool the mixture, dilute with water, and extract three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 3-Bromobenzo[c]isothiazole.

Sandmeyer Step1 2,1-Benzisothiazol-3-amine (Starting Material) Step2 Diazotization (NaNO2, HBr, 0-5°C) Step1->Step2 Step3 Diazonium Intermediate [IPC: Azo Dye Test] Step2->Step3 Strict thermal control prevents degradation Step4 Radical Halogenation (CuBr, SET Mechanism) Step3->Step4 Step5 3-Bromobenzo[c]isothiazole [IPC: LC-MS 1:1 Isotope] Step4->Step5 N2 gas evolution / Radical abstraction

Step-by-step mechanistic workflow of the Sandmeyer synthesis for 3-Bromobenzo[c]isothiazole.

Applications in Medicinal Chemistry

The unique steric and electronic profile of 3-Bromobenzo[c]isothiazole makes it a highly sought-after scaffold in neuropharmacology. Specifically, it is utilized in the synthesis of nitrobenzylthioinosine analogs , which act as potent nucleoside transport inhibitors.

According to European Patent EP1492803A1 , cross-coupling 3-bromobenzo[c]isothiazole derivatives with purine cores yields compounds such as 6-(3-bromobenzo[c]isothiazol-5-ylmethylsulfanyl)-9-butyl-9H-purine. These advanced APIs are designed to enhance the endogenous actions of adenosine in the central nervous system (CNS). By modulating adenosine transport, these derivatives demonstrate profound efficacy in the clinical management of acute and chronic neuropathic pain, epilepsy, and provide significant neuroprotective benefits. The C3-bromine atom in these structures is critical for optimizing the lipophilicity and blood-brain barrier (BBB) permeability of the final drug candidate.

References

  • Chemspace. 3-bromo-2,1-benzothiazole - C7H4BrNS (CSSB00012351866). Retrieved from: [Link]

  • European Patent Office (EPO). NEW ANALOGS OF NITROBENZYLTHIOINOSINE - Patent EP1492803A1. Retrieved from:[Link]

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Bromobenzo[c]isothiazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scope: Structural analysis, physicochemical properties, mechanistic reactivity, and validated synthetic protocols for 3-Bromoben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scope: Structural analysis, physicochemical properties, mechanistic reactivity, and validated synthetic protocols for 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0).

Executive Summary

In the landscape of heterocyclic chemistry, the benzo[c]isothiazole (systematically known as 2,1-benzisothiazole) scaffold remains a highly privileged, yet underexplored, bioisostere. 3-Bromobenzo[c]isothiazole serves as a critical electrophilic building block for late-stage functionalization. Unlike its more ubiquitous isomer, 1,2-benzisothiazole (found in atypical antipsychotics like ziprasidone), the 2,1-isomer possesses a unique ortho-quinonoid electronic distribution. This guide dissects the physical properties, chemical reactivity, and validated synthetic methodologies of 3-Bromobenzo[c]isothiazole, providing researchers with actionable, self-validating protocols for its integration into drug discovery pipelines.

Structural & Physicochemical Profiling

The utility of 3-Bromobenzo[c]isothiazole in medicinal chemistry is heavily dictated by its physicochemical parameters. The fusion of the isothiazole ring at the c-bond of the benzene ring creates a highly planar, rigid system.

Quantitative data summarizing its physical and chemical properties is presented in Table 1 .

Table 1: Physicochemical Properties of 3-Bromobenzo[c]isothiazole

PropertyValuePharmacokinetic Implication
Chemical Name 3-Bromo-2,1-benzisothiazoleN/A
CAS Number 34250-63-0N/A
Molecular Formula C₇H₄BrNSN/A
Molecular Weight 214.08 g/mol Highly efficient ligand efficiency (LE) metric.
LogP 3.25Optimal lipophilicity for passive membrane permeation.
Polar Surface Area (PSA) 13.0 ŲExceptional blood-brain barrier (BBB) penetrance.
Hydrogen Bond Donors 0Minimizes desolvation energy penalties during binding.
Hydrogen Bond Acceptors 1Acts as a targeted H-bond acceptor via the nitrogen atom.

Data synthesized from and .

Causality of Physicochemical Traits

The exceptionally low Polar Surface Area (13.0 Ų) combined with a LogP of 3.25 makes this scaffold an ideal candidate for Central Nervous System (CNS) drug development. The lack of hydrogen bond donors ensures that the molecule does not require a high enthalpic penalty to shed water molecules before entering a lipophilic receptor pocket.

Mechanistic Pathways & Reactivity Profile

According to, the 2,1-benzisothiazole core is fundamentally distinct from the 1,2-isomer. The 2,1-isomer lacks a fully benzenoid ring in its ground state, exhibiting significant ortho-quinonoid character.

This electronic architecture dictates its reactivity:

  • C3 Electrophilicity: The partial positive charge is localized at the C3 position due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

  • Lability of the C-Br Bond: The introduction of a bromine atom at C3 creates a highly reactive vector for oxidative addition by low-valent transition metals (e.g., Pd(0) or Au(I)). This facilitates rapid cross-coupling reactions without the need for extreme temperatures or harsh basic conditions.

G SM 2,1-Benzisothiazole (Starting Material) Intermediate C3-Lithiated Intermediate (In-Situ) SM->Intermediate n-BuLi, THF, -78°C (Directed Metalation) Brominated 3-Bromobenzo[c]isothiazole (Target Scaffold) Intermediate->Brominated Br2, -78°C to RT (Electrophilic Quench) Suzuki Suzuki-Miyaura Coupling Brominated->Suzuki Pd(PPh3)4, Ar-B(OH)2 Heck Heck Reaction Brominated->Heck Pd(OAc)2, Alkenes Annulation Ynamide Annulation Brominated->Annulation Au/Pd, Ynamides Prod1 C3-Aryl Derivatives (Bioisosteres) Suzuki->Prod1 Prod2 C3-Alkenyl Derivatives Heck->Prod2 Prod3 1,4-Benzothiazepines Annulation->Prod3

Synthetic pathways and downstream functionalization of 3-Bromobenzo[c]isothiazole.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility, the following protocol for the de novo synthesis of 3-Bromobenzo[c]isothiazole via Directed ortho-Metalation (DoM) is engineered as a self-validating system with integrated In-Process Controls (IPCs).

Protocol: Directed Lithiation and Bromination of 2,1-Benzisothiazole

Rationale & Causality: The C3 proton is highly acidic. However, the S-N bond of the isothiazole ring is highly susceptible to nucleophilic attack by strong bases. By executing the metalation strictly at -78 °C, the kinetics of deprotonation outcompete the thermodynamics of ring-opening, trapping the C3-lithiated species. Elemental bromine ( Br2​ ) is utilized over N-Bromosuccinimide (NBS) to provide a higher effective concentration of the electrophilic bromonium ion, ensuring an instantaneous quench before the intermediate can dimerize.

Materials Required:

  • 2,1-Benzisothiazole (1.0 equiv, 10 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 11 mmol)

  • Elemental Bromine ( Br2​ ) (1.2 equiv, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure argon. Add 2,1-benzisothiazole (1.35 g, 10 mmol) and 50 mL of anhydrous THF.

  • Cryogenic Metalation: Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C. Slowly add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes via a syringe pump. Stir for exactly 30 minutes.

  • IPC 1 (Self-Validation Check): Do not proceed blindly. Extract a 0.1 mL aliquot via syringe and quench it immediately into an NMR tube containing 0.5 mL of D2​O . Run a rapid 1H -NMR. Validation: The spectrum must show >95% disappearance of the C3-proton singlet (typically at δ 8.4-8.6 ppm). If the proton is still present, metalation has failed (likely due to wet solvent), and adding bromine will only yield unreacted starting material.

  • Electrophilic Quench: Upon successful validation, add a pre-cooled solution of Br2​ (0.61 mL, 12 mmol) in 5 mL anhydrous THF dropwise over 10 minutes.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted bromine (color change from deep red to pale yellow).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • IPC 2 (Purity Validation): Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc 9:1). Validate the final product via LC-MS. Validation: The mass spectrum must display the characteristic 1:1 isotopic bromine doublet at m/z 213.9 and 215.9 [M+H]+ .

Downstream Applications in Drug Discovery

Once synthesized, 3-Bromobenzo[c]isothiazole acts as a versatile linchpin in medicinal chemistry:

  • Bioisosteric Replacement: The 2,1-benzisothiazole ring is frequently utilized as a metabolically stable bioisostere for indoles and benzothiophenes. It provides a unique vector geometry for hydrogen bonding at the nitrogen atom while resisting cytochrome P450-mediated oxidation at the sulfur atom.

  • Purine Derivative Synthesis: As detailed in, the 3-bromo scaffold is utilized to synthesize nitrobenzylthioinosine analogs. These compounds are potent nucleoside transport inhibitors, demonstrating nanomolar affinity and serving as promising candidates for the treatment of chronic and neuropathic pain.

  • Complex Annulations: Recent methodological breakthroughs reported in demonstrate that brominated benzisothiazoles undergo highly efficient annulations with ynamides. This transition-metal-catalyzed process directly constructs 1,4-benzothiazepines and 3-aminoisoquinolines—complex tricyclic architectures that are historically difficult to synthesize but highly prized in neuropharmacology.

References

  • PubChem, National Institutes of Health. "Benzo[c]isothiazole | C7H5NS | CID 638008". URL:[Link]

  • European Patent Office. "EP1492803A1 - NEW ANALOGS OF NITROBENZYLTHIOINOSINE". URL:[Link]

  • ACS Publications. "Annulations of Ynamides with 1,2-Benzisothiazoles to Construct 1,4-Benzothiazepines and 3-Aminoisoquinolines". Organic Letters. URL:[Link]

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Benzoisothiazole Compounds

Executive Summary The 1,2-benzoisothiazole bicyclic ring system is a privileged pharmacophore embedded in numerous bioactive molecules, most notably atypical antipsychotics (e.g., ziprasidone, lurasidone) and various agr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzoisothiazole bicyclic ring system is a privileged pharmacophore embedded in numerous bioactive molecules, most notably atypical antipsychotics (e.g., ziprasidone, lurasidone) and various agricultural agents[1][2]. For researchers and drug development professionals, elucidating the exact three-dimensional conformation of these molecules in the solid state via X-ray crystallography is essential. It maps critical intermolecular interactions—such as hydrogen bonding and π−π stacking—and directly informs Structure-Activity Relationship (SAR) models for rational, structure-based drug design.

Crystallization Strategies for Benzoisothiazole Derivatives

Growing single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality is the primary bottleneck in crystallographic analysis. Benzoisothiazoles often exhibit rigid planar aromatic systems coupled with flexible aliphatic linkers, a structural dichotomy that can lead to polymorphism or poor crystallization kinetics.

Protocol: Vapor Diffusion (Antisolvent Crystallization)

When dealing with highly insoluble benzoisothiazole derivatives, vapor diffusion is the preferred self-validating methodology.

  • Step 1: Dissolve 5–10 mg of the synthesized compound in a minimum volume (0.5–1.0 mL) of a strong donor solvent (e.g., Dimethylformamide or Dichloromethane).

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Step 3: Place the inner vial inside a larger outer vial containing 3–5 mL of a volatile antisolvent (e.g., Diethyl ether or Hexane).

  • Step 4: Seal the outer vial tightly and incubate at a stable ambient temperature (20–25 °C) in a vibration-free environment for 3 to 14 days.

Causality & Validation: Why choose vapor diffusion over rapid cooling? The presence of the heteroatomic isothiazole ring dictates specific solubility profiles. Vapor diffusion ensures a highly controlled, slow saturation rate. This thermodynamic control favors the lowest-energy, highly ordered crystal lattice rather than kinetic amorphous precipitates. The protocol validates itself: if the antisolvent diffuses too quickly, precipitation occurs (indicating the need for a less volatile antisolvent); if distinct, faceted crystals form, the thermodynamic equilibrium was successfully maintained.

X-Ray Diffraction & Structure Determination Workflow

Once diffraction-quality crystals are obtained, the physical architecture of the molecule must be translated into electron density maps.

Step-by-Step Methodology: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Mounting & Cryocooling: Crystals are harvested, coated in a cryoprotectant (e.g., Paratone-N oil), mounted on a goniometer loop, and flash-cooled to 100 K using a nitrogen stream.

    • Causality: Cryocooling minimizes thermal vibrations (Debye-Waller factors), drastically improving high-resolution diffraction limits and protecting the organic crystal from X-ray-induced radical damage.

  • Data Collection: High-resolution diffraction data is collected using a microfocus X-ray source (Cu , λ=1.54178 Å)[3][4].

  • Data Reduction & Absorption Correction: Raw frames are integrated. Empirical absorption corrections are strictly applied to account for the anomalous scattering of the heavier sulfur atom in the isothiazole ring.

  • Phasing (Structure Solution): Dual-space algorithms (e.g., SHELXT) are used to solve the phase problem, locating the heavy atoms (S, O, N) first, followed by the carbon backbone.

  • Refinement: Full-matrix least-squares refinement on F2 is performed (e.g., SHELXL).

    • Self-Validating Mechanism: The structural model is mathematically validated when the R1​ value converges below 5%, and the residual electron density map remains flat (typically between +0.5 and -0.5 e /ų), proving the atomic model perfectly explains the experimental diffraction data[4].

Alternative: Synchrotron Powder X-Ray Diffraction (PXRD)

For compounds like ziprasidone hydrochloride monohydrate that resist forming large single crystals, synchrotron PXRD is utilized[1][2][5]. The structure is solved in direct space, and Rietveld refinement minimizes the difference between experimental and calculated powder patterns. This is validated by Density Functional Theory (DFT) optimization to ensure the solid-state conformation matches the quantum-mechanical minimum energy geometry[2].

G A Compound Synthesis & Purification B Crystallization (Vapor Diffusion / Slow Evap) A->B High Purity C X-Ray Data Collection (Single Crystal or Synchrotron PXRD) B->C Diffraction Quality D Structure Solution & Least-Squares Refinement C->D Phase Problem Solved E Validation (R-factor < 5%, DFT Check) D->E Model Convergence F SAR & Drug Design Integration E->F 3D Coordinates

Workflow for benzoisothiazole crystal structure determination and SAR integration.

Structural Features & Conformational Analysis

Crystallographic data across various derivatives confirms that the 1,2-benzoisothiazole core is inherently planar[3][4]. The angle between the fused five-membered isothiazole ring and the six-membered benzene ring is typically less than 2°, indicating strong electron delocalization across the bicyclic system[4].

Key Packing Motifs
  • Hydrogen Bonding: The isothiazole nitrogen acts as a potent hydrogen bond acceptor. In 1,2-benzisothiazol-3-yl methyl ketoxime, a robust network of intermolecular hydrogen bonds forms between the oxime hydroxyl group and the isothiazole nitrogen (-OH N)[3]. In ziprasidone hydrochloride monohydrate, the positively charged piperazine nitrogen forms a strong hydrogen bond with the chloride anion, while the water molecule bridges interactions via N-H O and O-H Cl linkages[1][2][5].

  • π−π Stacking: The planar aromatic scaffold facilitates face-to-face stacking, heavily dictating the crystal lattice stability, melting point, and bulk solubility of the active pharmaceutical ingredient (API).

Table 1: Quantitative Crystallographic Parameters of Selected Benzoisothiazoles
CompoundSpace GroupCrystal SystemUnit Cell Parameters (Å, °)Key Intermolecular Interactions
Ziprasidone HCl Monohydrate P1ˉ Triclinic a=7.250,b=10.986,c=14.071 α=83.43,β=80.59,γ=87.14 N-H Cl , N-H O (water)
1,2-Benzisothiazol-3-yl methyl ketoxime Pbca Orthorhombic a=19.613,b=24.192,c=7.550 α=β=γ=90 -OH N (isothiazole ring)
1,2-Benzisothiazol-3-ylacetic acid C2/c Monoclinic a=12.263,b=8.989,c=16.779 β=111.87 Carboxylic O-H N
(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2-yl)methyl O-propyl dithiocarbonate P1 Monoclinic a=6.717,b=8.734,c=13.947 α=99.47,β=91.20,γ=104.79 C-H O (sulfonyl/carbonyl)

(Data aggregated from authoritative crystallographic reports[1][2][3][4][6])

Structure-Activity Relationship (SAR) Implications

Crystal structures are predictive tools for pharmacodynamics. The spatial orientation of the benzoisothiazole ring relative to its side chains dictates its fit within biological targets, such as the binding pockets of dopamine D2​ and serotonin 5−HT2A​ receptors[1][2].

Causality in Drug Design: By analyzing the crystal structure of ziprasidone, researchers observed that the solid-state conformation closely mirrors the minimum energy conformation calculated by DFT[2][5]. This implies that the molecule does not need to expend significant conformational energy to bind to its receptor, resulting in high binding affinity. Furthermore, identifying specific hydrogen bond vectors (e.g., the accessibility of the isothiazole nitrogen) allows medicinal chemists to design next-generation derivatives that exploit these vectors for tighter target binding or modify them to improve aqueous solubility.

SAR S1 Crystal Structure Data • Bond lengths & angles • 3D Conformation S2 Intermolecular Mapping • Isothiazole N-acceptor • Pi-Pi Stacking S1->S2 Identifies S3 Receptor Docking Models • D2 / 5-HT2A Pockets • Binding Energy Calc S2->S3 Informs S4 Lead Optimization • Enhance Solubility • Increase Target Affinity S3->S4 Drives

Logical flow from crystal packing interactions to SAR optimization.

Conclusion

The rigorous application of X-ray crystallography to benzoisothiazole compounds provides an unambiguous blueprint of their molecular architecture. By bridging the gap between solid-state chemistry and structural biology, researchers can rationally navigate the complex landscape of drug development, ensuring that structural modifications translate into predictable and optimized pharmacological outcomes.

References

  • Crystal structure of ziprasidone hydrochloride monohydrate, C21H22Cl2N4OS(H2O) | Powder Diffraction | Cambridge Core Source: Cambridge University Press URL:[Link]

  • TECHNICAL ARTICLE Crystal structure of ziprasidone hydrochloride monohydrate, C21H22Cl2N4OS(H2O) Source: Cambridge University Press URL:[Link]

  • (IUCr) The crystal and molecular structure of 1,2-benzisothiazol-3-yl methyl ketoxime Source: International Union of Crystallography (IUCr) URL:[Link]

  • (IUCr) The structures of two auxin-like compounds: 1,2-benzisothiazol-3-yl- and 1,2-benzisoxazol-3-ylacetic acid Source: International Union of Crystallography (IUCr) URL:[Link]

  • Crystal Structure of (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl O-propyl dithiocarbonate - J-Stage Source: J-STAGE (Analytical Sciences: X-ray Structure Analysis Online) URL:[Link]

Sources

Exploratory

The Evolution and Synthesis of Benzo[c]isothiazoles: From Historical Discovery to Modern Catalysis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of medicinal chemistry, the pursuit of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of medicinal chemistry, the pursuit of three-dimensional heterocyclic scaffolds is critical for developing clinical candidates with high target specificity and favorable pharmacokinetic profiles. Among these, benzo[c]isothiazoles (systematically known as 2,1-benzisothiazoles) have emerged as highly valuable three-dimensional bioisosteres of oxindoles[1]. Despite their initial discovery in the late 19th century, the chemical development of benzo[c]isothiazoles remained dormant for decades due to severe synthetic bottlenecks. This whitepaper provides an in-depth technical analysis of the structural paradigm, historical milestones, and state-of-the-art synthetic methodologies governing benzo[c]isothiazoles, complete with self-validating experimental protocols.

The Structural Paradigm: 1,2- vs. 2,1-Benzisothiazoles

Heterocyclic frameworks containing sulfur and nitrogen are foundational to pharmaceutical design. However, the position of the ring fusion dictates entirely different chemical behaviors:

  • Benzo[d]isothiazoles (1,2-benzisothiazoles): The most famous derivative of this class is saccharin, first prepared in 1879[2],[3]. This scaffold is thermodynamically stable and widely represented in antipsychotic drugs like ziprasidone and lurasidone[4].

  • Benzo[c]isothiazoles (2,1-benzisothiazoles): First synthesized in 1898, this constitutional isomer presents a unique electronic topology[2],[3]. In derivatives such as 1,3-dihydro-2,1-benzisothiazoles, the ortho-quinone system is lost, and the carbocycle becomes fully benzenoid[2]. This structural shift increases the fraction of sp³ hybridized carbons ( Fsp3​ ), making benzo[c]isothiazole 2-oxides highly sought-after 3D bioisosteres for drug discovery[1],[5].

Historical Milestones in Synthesis

The historical trajectory of benzo[c]isothiazole synthesis reflects a shift from harsh, low-yielding conditions to highly modular, transition-metal-catalyzed cross-couplings.

SynthesisEvolution N1 1898: Initial Discovery First Synthesis of 2,1-Benzisothiazole N2 1975: Singerman Method o-Toluidine + N-Sulfinylsulfonamide N1->N2 Structural validation N3 2016: Bolm's Annulation Oxidative Annulation of Anilines N2->N3 Demand for 3D bioisosteres N4 2025: Yu's Cycloamidation Cu-Catalyzed C-N Cross-Coupling N3->N4 Drive for modularity & high yield

Fig 1. Historical timeline of benzo[c]isothiazole synthesis methodologies.

The Singerman Era (1975)

Early functional access to the 2,1-benzisothiazole core was pioneered by Singerman, who demonstrated that reacting o-toluidines with N-sulfinylsulfonamides, or treating α -substituted o-toluidines with thionyl chloride, yielded the desired heterocycle[6],[7]. However, these methods suffered from limited substrate scope and generated significant tar byproducts.

Bolm's Oxidative Annulation (2016)

A major breakthrough occurred when Bolm and co-workers reported the synthesis of benzo[c]isothiazole 2-oxides from 2-(S-methylthiomethyl)anilines[8]. This transition-metal-free approach utilized N-chlorosuccinimide (NCS) for cyclization, followed by oxidation with m-CPBA[8]. While scalable, the sulfur terminus was restricted primarily to methyl modifications, limiting library diversity[1].

Copper-Catalyzed Cycloamidation (Yu et al., 2025)

To address the urgent need for modularity, Yu et al. recently disclosed an Ullmann-type intramolecular C–N cross-coupling of sulfoximines[9],[1]. This method leverages readily available starting materials and a copper catalyst to deliver benzo[c]isothiazole 2-oxides in outstanding yields (up to 95%)[9].

Mechanistic Workflows

The 2025 copper-catalyzed cycloamidation represents the current gold standard for synthesizing these bioisosteres. The mechanism relies on the precise coordination of a Cu(I) species to the sulfoximine, followed by base-assisted deprotonation and reductive elimination.

Mechanism S1 Sulfoximine Substrate (N-arylated) S3 Active Cu(I)-Intermediate Coordination Complex S1->S3 Substrate Binding S2 CuI Catalyst + Cs2CO3 (1,4-Dioxane, 60°C) S2->S3 Catalytic Activation S4 Intramolecular C-N Cross-Coupling S3->S4 Base-assisted deprotonation S5 Benzo[c]isothiazole 2-Oxide Product S4->S5 Reductive Elimination

Fig 2. Mechanistic workflow of the copper-catalyzed cycloamidation of sulfoximines.

Quantitative Evaluation of Synthetic Routes

The table below summarizes the quantitative data and operational parameters of the three primary synthetic milestones, providing a clear comparison for process chemists.

MethodologyYearCore SubstratesCatalyst / Key ReagentsReaction ConditionsTypical YieldsStrategic Advantages
Singerman Synthesis 1975o-ToluidinesN-sulfinylsulfonamidesThermal reflux30–50%First functional access to the core scaffold[6]
Bolm Annulation 20162-(S-methylthiomethyl)anilinesNCS, NaOH, m-CPBABiphasic, Room Temp60–85%Gram-scale viability; transition-metal-free[8]
Yu Cycloamidation 2025N-arylated sulfoximinesCuI (5 mol%), Cs₂CO₃1,4-dioxane, 60 °C, Ar atmUp to 95%High modularity; broad substrate scope[9]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are detailed not just as sequential steps, but as self-validating systems . The causality behind each experimental choice is explicitly defined.

Protocol A: Copper-Catalyzed Synthesis of Benzo[c]isothiazole 2-Oxides (Yu et al., 2025)

Reference standard for modern library generation[9],[1].

Step 1: Catalytic Assembly under Inert Atmosphere

  • Procedure: In a 15 mL Schlenk tube, combine N-arylated sulfoximine (0.2 mmol), CuI (0.01 mmol, 5 mol%), and Cs₂CO₃ (0.2 mmol, 1.0 equiv) in 1,4-dioxane (1.0 mL). Purge and backfill with Argon[9].

  • Causality: The Argon atmosphere is a strict requirement. Cu(I) is highly susceptible to oxidative deactivation to Cu(II) by atmospheric oxygen, which would permanently stall the catalytic cycle. Cs₂CO₃ is specifically chosen because its basicity perfectly matches the pKa of the sulfoximine nitrogen, facilitating deprotonation without inducing substrate degradation[1].

  • Self-Validation: The persistence of a homogeneous suspension without a color shift to dark green/blue (indicative of Cu(II) formation) confirms system integrity.

Step 2: Thermal Activation

  • Procedure: Stir the mixture at 60 °C in an oil bath for 4 hours[9].

  • Causality: 60 °C provides the precise thermal energy required to overcome the activation barrier of the Ullmann-type intramolecular C–N cross-coupling. Higher temperatures risk side reactions, while lower temperatures result in incomplete conversion[1].

  • Self-Validation: Reaction progress is validated via TLC analysis. The complete disappearance of the highly polar sulfoximine spot confirms total conversion[9].

Step 3: Quench, Extraction, and Isolation

  • Procedure: Add EtOAc (10 mL) to the solution. Wash the mixture with brine, back-extract the aqueous layer with EtOAc (2 × 5 mL), dry the combined organic phases over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (EtOAc/hexane = 1:2)[9].

  • Causality: Brine effectively partitions the water-miscible 1,4-dioxane solvent and inorganic cesium salts into the aqueous phase. The 1:2 EtOAc/hexane gradient ensures the elution of the target bioisostere free from baseline impurities[9].

Protocol B: Bolm's Oxidative Annulation (2016)

Reference standard for transition-metal-free synthesis[8].

Step 1: Electrophilic Activation and Cyclization

  • Procedure: Treat 2-(S-methylthiomethyl)aniline with N-chlorosuccinimide (NCS) in the presence of aqueous NaOH[8].

  • Causality: NCS serves as a mild, controlled source of electrophilic chlorine, activating the sulfur atom to form a sulfonium intermediate. This sets up an intramolecular nucleophilic attack by the adjacent aniline nitrogen. Aqueous NaOH is essential to scavenge the generated HCl, preventing the protonation of the aniline nitrogen, which would otherwise destroy its nucleophilicity[8].

Step 2: Selective Oxidation

  • Procedure: Oxidize the resulting benzo[c]isothiazole intermediate with m-CPBA to furnish the 2-oxide[8].

  • Causality: m-CPBA selectively oxidizes the sulfur atom. Stoichiometry must be strictly controlled (typically 1 equivalent) to prevent over-oxidation to the sulfone or undesired N-oxidation[8].

References

  • Synthesis of Benzo[c]isothiazole 2-Oxides via Copper-Catalyzed Cycloamidation Reaction - Thieme-connect URL
  • Synthesis of Benzo[c]isothiazole 2-Oxides via Copper-Catalyzed Cycloamidation Reaction (Extended Analysis)
  • REVIEW - NSF PAR: 2.5 Synthesis of Novel Isothiazole Derivatives - NSF.
  • A new synthesis of 2,1-benzisothiazoles - Sci-Hub / Journal of Heterocyclic Chemistry URL
  • Product Class 16: Benzisothiazoles - Thieme-connect URL
  • The chemistry of 2,1-benzisothiazoles. Part VII.
  • Synthesis and Characterization of New Saccharin Derivatives - Academia.
  • Tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-Oxides: Three-Dimensional Heterocycles as Cross-Coupling Building Blocks - ACS Publications URL
  • Synthesis of benzo[d]isothiazoles: an update - Arkat USA URL

Sources

Foundational

Technical Whitepaper: 3-Bromobenzo[c]isothiazole – Safety, Storage, and Experimental Handling

Executive Summary 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0), also known as 3-bromo-2,1-benzothiazole, is a highly valuable heterocyclic building block in advanced organic synthesis and medicinal chemistry. The benzo[c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromobenzo[c]isothiazole (CAS: 34250-63-0), also known as 3-bromo-2,1-benzothiazole, is a highly valuable heterocyclic building block in advanced organic synthesis and medicinal chemistry. The benzo[c]isothiazole scaffold acts as a versatile three-dimensional bioisostere for oxindoles and other bicyclic systems, making it a prime candidate for drug development, including the synthesis of nitrobenzylthioinosine analogs and purine derivatives[1][2]. However, the presence of an electrophilic C-Br bond and an oxidation-sensitive sulfur heteroatom requires stringent handling, storage, and safety protocols to maintain reagent integrity and protect laboratory personnel.

This guide provides an authoritative framework for the safe handling, storage mechanics, and experimental application of 3-Bromobenzo[c]isothiazole, ensuring scientific rigor and self-validating experimental workflows.

Physicochemical Profile and Hazard Classification

Understanding the physical and toxicological properties of 3-Bromobenzo[c]isothiazole is the first step in designing a safe experimental setup. The quantitative data is summarized below based on standardized safety data sheets and chemical databases.

Table 1: Physicochemical Properties

Property Value
CAS Number 34250-63-0
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol
LogP 3.25
Storage Temperature 2-8°C

| Atmosphere | Inert (Argon/Nitrogen) |

Data sourced from 3[3] and 4[4].

Table 2: GHS Hazard Classifications

Hazard Class Category Hazard Code Description
Acute Toxicity 4 H302, H312, H332 Harmful if swallowed, in contact with skin, or inhaled
Skin Irritation 2 H315 Causes skin irritation
Eye Irritation 2A H319 Causes serious eye irritation

| STOT SE | 3 | H336 | May cause drowsiness or dizziness |

Data sourced from 5[5].

Storage and Stability Mechanics

The structural nuances of 3-Bromobenzo[c]isothiazole dictate strict storage parameters. Deviating from these conditions will result in reagent degradation, leading to failed syntheses and complex purification challenges.

  • Thermal Stability (2-8°C): The isothiazole ring system is thermally sensitive. Storage under refrigeration (2-8°C) suppresses thermal degradation pathways, preventing premature cleavage or polymerization of the heterocycle[4].

  • Oxidative Susceptibility (Inert Atmosphere): The divalent sulfur atom within the benzo[c]isothiazole core is highly susceptible to oxidation. Exposure to ambient oxygen and light can lead to the spontaneous formation of benzo[c]isothiazole 2-oxides or 1,1-dioxides[1]. Therefore, the reagent must be stored under a strictly inert atmosphere (Argon or Nitrogen)[4].

  • Moisture Sensitivity: The C-Br bond at the 3-position is highly activated. Prolonged exposure to atmospheric moisture can induce gradual hydrolysis, replacing the essential bromine handle with a hydroxyl group, thereby rendering the compound useless for cross-coupling applications.

Safety and Handling Protocols

Given its classification as an Acute Tox 4 and Category 2 Irritant[5], handling 3-Bromobenzo[c]isothiazole requires a multi-layered safety approach:

  • Engineering Controls: All weighing, transferring, and reaction setups must be conducted inside a certified, properly functioning chemical fume hood or an inert glovebox.

  • Personal Protective Equipment (PPE): Operators must wear heavy-duty nitrile gloves (double-gloving is recommended during large-scale transfers), a chemically resistant lab coat, and ANSI-approved splash goggles.

  • Equilibration Rule: Never open a cold vial. Vials removed from 2-8°C storage must be placed in a desiccator and allowed to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical bed, accelerating hydrolysis.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

3-Bromobenzo[c]isothiazole is frequently utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to build complex pharmaceutical architectures[2]. The following protocol outlines a self-validating workflow for a standard Suzuki-Miyaura coupling, designed to maximize yield while mitigating safety risks.

G S1 Storage: 3-Bromobenzo[c]isothiazole (2-8°C, Argon Atmosphere) S2 Equilibration (Warm to RT in Desiccator) S1->S2 Prevent Moisture Condensation S3 Handling & Transfer (Fume Hood, Nitrile Gloves) S2->S3 Maintain Inertness S4 Catalytic Cross-Coupling (Schlenk Line, Degassed Solvents) S3->S4 C-Br Activation S5 Quenching & Disposal (Halogenated Waste Stream) S4->S5 Safe Neutralization

Workflow for the safe handling and reaction of 3-Bromobenzo[c]isothiazole.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Transfer

  • Action: After 30 minutes of RT equilibration in a desiccator, transfer 1.0 mmol (214.1 mg) of 3-Bromobenzo[c]isothiazole into an oven-dried Schlenk flask inside a fume hood.

  • Self-Validation: Observe the physical state of the reagent. A free-flowing powder indicates the reagent has remained dry. Clumping suggests moisture ingress, which may require recrystallization prior to use.

Step 2: Reaction Setup & Anoxic Purging

  • Action: To the Schlenk flask, add the desired phenylboronic acid derivative (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum, and backfill with Argon. Repeat this cycle three times.

  • Causality: Pd(PPh₃)₄ is highly sensitive to oxygen. The triple-evacuation ensures a strictly anoxic environment, preventing the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, and protecting the isothiazole sulfur from unwanted oxidation[1].

Step 3: Solvent Addition & Execution

  • Action: Via a gas-tight syringe, add 5 mL of heavily degassed 1,4-dioxane/H₂O (4:1 v/v). Heat the reaction mixture to 80°C in a pre-heated oil bath for 12 hours under a positive pressure of Argon.

  • Self-Validation: Verify the inert atmosphere by observing the positive pressure bubbler on the Schlenk line. As the reaction progresses, a color change to dark brown/black typically indicates the precipitation of palladium black, signaling the consumption of the active catalyst and the completion of the reaction cycle.

Step 4: Quenching and Workup

  • Action: Cool the mixture to room temperature. Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Filter the combined organic layers through a pad of Celite to remove palladium particulates.

Waste Management and Emergency Response

Waste Segregation: Due to the presence of the bromine atom and the heteroaromatic core, all unreacted starting materials, organic extracts, and TLC solvents must be strictly disposed of in Halogenated Organic Waste containers. Aqueous washes containing trace organics should be treated as hazardous aqueous waste.

Spill Protocols: In the event of a solid spill, do not sweep dry, as this generates hazardous airborne dust (H332 hazard)[5]. Gently cover the spill with damp absorbent paper or a dedicated chemical spill binding agent. Transfer the absorbed material into a sealed, labeled container for hazardous disposal. Wash the contaminated surface thoroughly with soap and water.

Sources

Exploratory

The Reactivity and Stability of 3-Bromobenzo[c]isothiazole: A Comprehensive Technical Guide

Executive Summary 3-Bromobenzo[c]isothiazole (also known as 3-bromo-2,1-benzisothiazole) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry, agrochemical development, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromobenzo[c]isothiazole (also known as 3-bromo-2,1-benzisothiazole) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry, agrochemical development, and materials science. Unlike its more common 1,2-benzisothiazole isomer, the 2,1-benzisothiazole system exhibits unique electronic properties due to its ortho-quinonoid character and highly polarized N–S bond. This whitepaper provides an in-depth analysis of the stability profile, degradation pathways, and synthetic reactivity of 3-bromobenzo[c]isothiazole, equipping researchers with the mechanistic insights and validated protocols necessary to leverage this compound in complex synthetic workflows.

Structural and Electronic Foundations

The chemical behavior of 3-bromobenzo[c]isothiazole is dictated by the electronic distribution within the 2,1-benzisothiazole core. The attachment of the benzene ring to the isothiazole nucleus directs electron density in a manner that highly activates the C3 position [1].

The presence of the bromine atom at C3 introduces strong inductive electron withdrawal (-I effect), which is compounded by the adjacent electronegative nitrogen and sulfur atoms. This renders the C3 carbon highly electrophilic. Furthermore, the N–S bond in the benzo[c]isothiazole system is relatively weak and highly polarizable, serving as the primary site for oxidative and reductive transformations. Understanding this electronic topology is critical for predicting both the stability of the molecule under various conditions and its reactivity in transition-metal catalysis.

Stability Profile and Degradation Pathways

While 3-bromobenzo[c]isothiazole is stable under ambient storage conditions, it exhibits pronounced sensitivity to specific chemical environments. Its stability profile is fundamentally tied to the integrity of the N–S bond [1].

  • Reductive Instability: Under reductive conditions (e.g., Zn/HCl or LiAlH₄), single-electron transfer to the anti-bonding orbital of the N–S bond leads to rapid heterolytic cleavage. This ring scission yields ortho-aminobenzyl thiols, which rapidly dimerize in the presence of air to form bis(2-aminophenyl) disulfides [1].

  • Oxidative Susceptibility: The sulfur atom possesses highly accessible lone pairs. Treatment with peroxy acids (such as m-CPBA) selectively oxidizes the sulfur atom, yielding stable benzo[c]isothiazole 2-oxides without disrupting the aromatic system [3].

  • Basic/Nucleophilic Degradation: While stable to mild bases, exposure to strong aqueous bases (pH > 12) or strong nucleophiles at elevated temperatures can induce hydroxide-mediated ring scission, leading to complex degradation mixtures.

Table 1: Stability Profile of 3-Bromobenzo[c]isothiazole
Environmental ConditionStability AssessmentPrimary Degradation MechanismHalf-Life / Outcome
Ambient Light & Temp Highly StableNone> 24 months (Solid)
Aqueous Acid (pH < 2) Moderately StableProtonation at N, slow hydrolysisStable for days
Aqueous Base (pH > 12) UnstableHydroxide-mediated ring scissionRapid degradation
Reductive (Zn/HCl) Highly UnstableN–S bond cleavage< 1 hour (Forms disulfides)
Oxidative (m-CPBA) ReactiveS-OxidationForms 2-oxides

Reactivity Mapping: The C3 Electrophilic Hub

The C3 position of 3-bromobenzo[c]isothiazole is a premier site for synthetic functionalization. The reactivity can be categorized into three primary domains:

Transition-Metal Catalyzed Cross-Coupling

The highly activated C3–Br bond undergoes facile oxidative addition with low-valent transition metals, particularly Palladium(0). This enables a suite of cross-coupling reactions, including Suzuki-Miyaura (arylboronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines) couplings [2]. The resonance stabilization of the intermediate complexes ensures high regioselectivity and prevents competitive ring-opening during the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient nature of the C3 carbon, 3-bromobenzo[c]isothiazole readily undergoes SNAr reactions with aliphatic amines, alkoxides, and thiolates [2]. The reaction proceeds via a Meisenheimer-like intermediate, stabilized by the adjacent heteroatoms, allowing for the synthesis of 3-heteroatom-substituted derivatives under relatively mild conditions.

Cycloaddition Reactions

The 2,1-benzisothiazole core can act as a dipolarophile. For instance, [3+2]-cycloaddition reactions with azomethine ylides yield complex pyrrolidinyl-containing tricyclic scaffolds, which are highly valued in drug discovery for their three-dimensional shape diversity [4].

Table 2: Reactivity Metrics at the C3 Position
Reaction ClassTypical ReagentsCatalyst / BaseYield RangeReaction Time
Suzuki-Miyaura Arylboronic acidsPd(dppf)Cl₂, K₂CO₃75 - 95%8 - 12 hours
Sonogashira Terminal alkynesPd(PPh₃)₂Cl₂, CuI70 - 90%4 - 6 hours
SNAr Aliphatic aminesDIPEA or K₂CO₃60 - 85%12 - 24 hours
Oxidation m-CPBANone (CH₂Cl₂ solvent)80 - 95%2 - 4 hours
Cycloaddition Azomethine ylidesNone (Toluene reflux)50 - 75%18 - 24 hours

Mechanistic and Workflow Visualizations

ReactivityPathway Core 3-Bromobenzo[c]isothiazole CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Aryl-B(OH)2, Pd(0) SNAr Nucleophilic Substitution (SNAr) Core->SNAr Amines/Alkoxides Oxidation Oxidation (m-CPBA) Core->Oxidation Oxidants Reduction Reductive Ring-Opening Core->Reduction Zn/HCl or LiAlH4 Cycloaddition [3+2] Cycloaddition Core->Cycloaddition Azomethine Ylides CC_Prod 3-Substituted Derivatives CrossCoupling->CC_Prod SNAr_Prod 3-Heteroatom Derivatives SNAr->SNAr_Prod Ox_Prod Benzo[c]isothiazole 2-oxides Oxidation->Ox_Prod Red_Prod o-Aminobenzyl thiols (Disulfides) Reduction->Red_Prod Cyc_Prod Tricyclic Scaffolds Cycloaddition->Cyc_Prod

Figure 1: Divergent reactivity and degradation pathways of 3-Bromobenzo[c]isothiazole.

ExperimentalWorkflow Step1 Step 1: Reagent Assembly 3-Br-benzo[c]isothiazole + Boronic Acid + Pd(dppf)Cl2 Step2 Step 2: Degassing N2 Sparging (15 min) to prevent catalyst oxidation Step1->Step2 Step3 Step 3: Reaction Execution Heat at 90°C in Dioxane/H2O (4:1) for 12h Step2->Step3 Step4 Step 4: Quench & Extraction Cool to RT, partition with EtOAc/H2O Step3->Step4 QC In-Process QC: Monitor by LC-MS/TLC Step3->QC Step5 Step 5: Purification Flash Chromatography (Silica Gel) Step4->Step5

Figure 2: Standardized workflow for Pd-catalyzed cross-coupling at the C3 position.

Validated Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

This protocol is designed as a self-validating system to ensure high yields while preventing catalyst deactivation.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-bromobenzo[c]isothiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base to facilitate the generation of the reactive boronate complex. Sparge the mixture with N₂ for 15 minutes to remove dissolved oxygen, preventing the irreversible oxidation of the Pd(0) active species to inactive Pd(II).

  • Execution: Seal the flask and heat to 90°C for 12 hours. Causality: Elevated temperature provides the activation energy necessary to overcome steric hindrance during the reductive elimination step.

  • In-Process QC: At 8 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the starting bromide.

  • Quench & Workup: Cool to room temperature. Add water to dissolve remaining salts and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the 3-arylbenzo[c]isothiazole.

Protocol 2: Controlled Oxidation to Benzo[c]isothiazole 2-Oxide

This methodology selectively oxidizes the sulfur atom without triggering ring-opening [3].

  • Preparation: Dissolve 3-bromobenzo[c]isothiazole (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration) and cool to 0°C in an ice bath. Causality: CH₂Cl₂ is non-nucleophilic and fully solubilizes the reagents without participating in the oxidation.

  • Oxidant Addition: Slowly add m-CPBA (1.1 equiv) in small portions over 10 minutes. Causality: Controlling the exotherm at 0°C prevents over-oxidation to the 2,2-dioxide (sulfone) species.

  • Execution: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Add saturated aqueous Na₂S₂O₃ solution and stir vigorously for 15 minutes. Causality: This critical step reduces any unreacted explosive m-CPBA to harmless m-chlorobenzoic acid.

  • Workup & Purification: Add saturated aqueous NaHCO₃ to neutralize the acid. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol to yield pure 3-bromobenzo[c]isothiazole 2-oxide.

References

  • Product Class 16: Benzisothiazoles Thieme Connect[Link]

  • Recent Advances in the Synthesis and Reactivity of Isothiazoles (NSF PAR) National Science Foundation (NSF)[Link]

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds National Institutes of Health (PMC)[Link]

Protocols & Analytical Methods

Method

Application Note: 3-Bromobenzo[c]isothiazole as a Privileged Electrophilic Scaffold in Medicinal Chemistry

Executive Summary & Pharmacological Context Benzo[c]isothiazole (also known as 2,1-benzisothiazole) and its derivatives represent a highly privileged class of heterocycles in modern drug discovery (1)[1]. Unlike the more...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Benzo[c]isothiazole (also known as 2,1-benzisothiazole) and its derivatives represent a highly privileged class of heterocycles in modern drug discovery (1)[1]. Unlike the more common 1,3-benzothiazoles, the 2,1-isomer possesses a unique electronic distribution that imparts distinct physicochemical properties and binding affinities. Specifically, 3-Bromobenzo[c]isothiazole serves as a highly versatile, electrophilic building block. It is prominently utilized in the synthesis of complex polycyclic therapeutics, including nucleoside transport inhibitors (such as nitrobenzylthioinosine analogs) targeted for neuropathic pain, epilepsy, and central nervous system (CNS) disorders (2)[2].

Mechanistic Insights: The Reactivity Profile

The presence of the highly electronegative nitrogen-sulfur (N-S) bond in the benzo[c]isothiazole ring significantly withdraws electron density from the C3 position. This electronic deficit renders the C3-bromine bond highly susceptible to two primary modes of functionalization:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement by heteroatom nucleophiles such as thiols, amines, and alkoxides (3)[3].

  • Transition-Metal Catalyzed Cross-Coupling: Oxidative addition by Palladium(0) or Copper(I) species to form C-C, C-N, or C-S bonds.

Causality in Scaffold Selection: The bromine atom at the C3 position provides a superior leaving group compared to chlorine, offering a lower activation energy barrier for both oxidative addition in Suzuki/Buchwald couplings and the addition-elimination mechanism of SNAr (4)[4].

Reactivity A 3-Bromobenzo[c]isothiazole (Electrophilic Core) B Suzuki-Miyaura (Pd-Catalyzed) A->B Aryl Boronic Acids C Buchwald-Hartwig (Pd-Catalyzed) A->C Amines D SNAr / Thiolation (Base-Promoted) A->D Thiols / Nucleophiles E 3-Aryl/Heteroaryl Derivatives B->E F 3-Amino Derivatives C->F G 3-Thioether Derivatives D->G

Caption: Divergent synthetic workflows for 3-Bromobenzo[c]isothiazole functionalization.

Self-Validating Experimental Protocols

Protocol A: C-S Bond Formation via SNAr (Synthesis of Thioinosine Analogs)

Rationale: Thioether derivatives of benzo[c]isothiazole are critical in developing equilibrative nucleoside transporter (ENT) inhibitors[2]. The use of N,N-Diisopropylethylamine (DIPEA) as a base prevents the degradation of the base-sensitive isothiazole ring while sufficiently deprotonating the incoming thiol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask under N₂, dissolve 6-mercaptopurine monohydrate (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add DIPEA (2.0 eq, 10.0 mmol) dropwise at 0 °C. Causality: Cooling prevents exothermic degradation and minimizes unwanted disulfide homocoupling. Stir for 15 minutes until a clear solution is obtained.

  • Electrophile Addition: Add 3-Bromobenzo[c]isothiazole (1.1 eq, 5.5 mmol) portion-wise. Allow the reaction to warm to 25 °C.

  • In-Process Validation (LC-MS): After 2 hours, sample 10 µL of the mixture and quench in 1 mL MeOH. LC-MS analysis must indicate the complete disappearance of the bromine isotope pattern (m/z ~214/216) and the appearance of the product mass ([M+H]⁺). Do not proceed to workup until starting material conversion is >95%.

  • Workup: Pour the mixture into ice-cold water (50 mL). The product typically precipitates. Filter, wash with cold water, and dry under high vacuum.

Protocol B: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Rationale: Generating 3-arylbenzo[c]isothiazoles requires overcoming potential catalyst poisoning by the sulfur atom in the heterocycle. Utilizing Pd(dppf)Cl₂ provides a rigid bidentate ligand framework that stabilizes the Pd center against unwanted sulfur coordination.

Step-by-Step Methodology:

  • Reagent Assembly: Charge a microwave vial with 3-Bromobenzo[c]isothiazole (1.0 eq, 1.0 mmol), phenylboronic acid (1.5 eq, 1.5 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Catalyst Addition & Degassing: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the vial and purge with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Solvent Introduction: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Heat to 90 °C for 6 hours.

  • In-Process Validation (TLC): Perform TLC (Hexanes:EtOAc 8:2). The starting material (UV active, R_f ~0.6) should be consumed, replaced by a highly fluorescent product spot (R_f ~0.4).

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the optimized parameters and expected yields for the derivatization of 3-Bromobenzo[c]isothiazole, ensuring reproducibility across medicinal chemistry campaigns.

Reaction TypeNucleophile / Coupling PartnerCatalyst / BaseSolvent / TempYield (%)Reaction Time
SNAr (Thiolation) 6-MercaptopurineDIPEA (2.0 eq)DMF, 25 °C90 - 95%2 h
SNAr (Amination) MorpholineK₂CO₃ (2.5 eq)MeCN, 80 °C75 - 80%12 h
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C82 - 88%6 h
Buchwald-Hartwig AnilinePd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 100 °C68 - 75%8 h

Biological Application: Nucleoside Transport Inhibition

Derivatives synthesized from 3-Bromobenzo[c]isothiazole, particularly the thioinosine conjugates, exhibit potent biological activity. By targeting the Equilibrative Nucleoside Transporter (ENT), these compounds prevent the cellular reuptake of adenosine. The resulting accumulation of extracellular adenosine activates A1 and A2A receptors, providing profound analgesic and neuroprotective effects without the hydrophilic limitations of earlier generation ligands[2].

Pathway A Benzo[c]isothiazole Thioinosine Derivative B Equilibrative Nucleoside Transporter (ENT) A->B Binds & Blocks C Inhibition of Adenosine Reuptake B->C D Increased Extracellular Adenosine C->D E A1 / A2A Receptor Activation D->E Agonism F Analgesia & Neuroprotection E->F Downstream Effect

Caption: Mechanism of action for benzo[c]isothiazole-derived ENT inhibitors in pain management.

References

  • Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL
  • Source: European Patent Office (EPO)
  • Title: The chemistry of 2,1-benzisothiazoles. IX.
  • Title: Product Class 16: Benzisothiazoles Source: Thieme E-Books URL

Sources

Application

Introduction: The Strategic Value of 3-Bromobenzo[c]isothiazole

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals exploring the utility of the benzo[c]isothiazole scaffold. In the landscape of modern drug discovery, the ident...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals exploring the utility of the benzo[c]isothiazole scaffold.

In the landscape of modern drug discovery, the identification and functionalization of privileged scaffolds are critical for navigating complex chemical space. 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0) has emerged as a highly versatile, three-dimensional building block[1]. Characterized by its unique 2,1-benzisothiazole core, this heterocycle serves as an excellent bioisostere for indoles, benzimidazoles, and benzothiazoles, offering distinct hydrogen-bonding profiles and lipophilicity that can dramatically alter a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The strategic placement of the bromine atom at the C3 position—flanked by the electronegative nitrogen and the fused aromatic system—renders this molecule highly reactive. It acts as an ideal electrophilic hub for both transition-metal-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) campaigns.

Therapeutic Applications & Pharmacological Targets

The benzo[c]isothiazole core is not merely a structural novelty; it is actively deployed in addressing critical disease mechanisms, ranging from oncology to neuropharmacology.

Next-Generation Kinase Inhibitors (Oncology & Angiogenesis)

Receptor Tyrosine Kinases (RTKs) are primary targets in oncology. Derivatives of benzo[c]isothiazole, particularly 3-amino-benzo[c]isothiazoles, have been identified as potent, multitargeted inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Kinase Insert Domain Receptor (KDR)[2]. The scaffold mimics the adenine ring of ATP. When functionalized with a diaryl urea moiety, the amino group and adjacent ring nitrogen form critical hydrogen bonds within the kinase hinge region, while the urea extension occupies the hydrophobic back pocket, effectively halting tumor angiogenesis[2]. Furthermore, benzothiazole and benzoisothiazole derivatives have shown picomolar efficacy against the treatment-resistant T315I mutant of the Bcr-Abl kinase in Chronic Myeloid Leukemia (CML)[3].

Nucleoside Transport Inhibition (Pain Management & CNS Disorders)

Beyond oncology, the scaffold is utilized in the synthesis of nitrobenzylthioinosine (NBTI) analogs. Specifically, compounds such as 6-(3-bromobenzo[c]isothiazole-5-ylmethylsulfanyl)-9-butyl-9H-purine have been patented for their ability to inhibit carrier-mediated nucleoside transport[4]. By blocking this transport protein, these derivatives increase extracellular adenosine concentrations in the CNS, providing potent neuroprotective effects and serving as novel therapeutics for severe neuropathic pain and epilepsy[4].

Emerging Modalities: BET Inhibitors and GPCR Antagonists

Recent campaigns have successfully incorporated the benzo[c]isothiazole motif into Bromodomain and Extra-Terminal motif (BET) inhibitors for castration-resistant prostate cancer, as well as GPR183 antagonists for Inflammatory Bowel Disease (IBD)[5][6].

Quantitative Pharmacological Data Summary

To facilitate comparative analysis, the following table summarizes the pharmacological impact of benzo[c]isothiazole and related benzothiazole derivatives across key therapeutic targets.

Target / PathwayDisease IndicationModalityRepresentative Scaffold ModificationPotency / Efficacy (IC50)
VEGFR / KDR Solid Tumors (Angiogenesis)RTK Inhibitor3-Amino-benzo[c]isothiazole + Diaryl UreaLow nanomolar (<10 nM)
Bcr-Abl (T315I) Chronic Myeloid LeukemiaKinase InhibitorC2/C6 modified benzo[c]isothiazolePicomolar range
Nucleoside Transport Neuropathic Pain / EpilepsyNBTI Analog5-ylmethylsulfanyl-purine conjugateHigh efficacy in vivo
GPR183 Inflammatory Bowel DiseaseGPCR Antagonist3-Aryl-benzo[c]isothiazoleLow micromolar (<5 µM)

Mechanistic and Synthetic Workflows

To harness the potential of 3-Bromobenzo[c]isothiazole, chemists typically employ two primary diversification strategies: Palladium-catalyzed cross-coupling and SNAr.

SynthesisWorkflow SM 3-Bromobenzo[c]isothiazole (Core Scaffold) Sub1 Suzuki-Miyaura Cross-Coupling SM->Sub1 Pd Catalyst, Boronic Acid Sub2 SNAr Amination (Nucleophilic Substitution) SM->Sub2 Amine Nucleophile, Base, Heat Prod1 3-Arylbenzo[c]isothiazoles (Kinase Inhibitors) Sub1->Prod1 Prod2 3-Aminobenzo[c]isothiazoles (RTK/VEGFR Inhibitors) Sub2->Prod2

Caption: Synthetic diversification of 3-Bromobenzo[c]isothiazole via Suzuki coupling and SNAr amination.

MOAPathway Ligand Growth Factors (e.g., VEGF, PDGF) Receptor Receptor Tyrosine Kinase (VEGFR/KDR) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Conformational Change Inhibitor Benzo[c]isothiazole Inhibitor Inhibitor->ATP Competitive Binding (Blocks ATP) Cascade Downstream Signaling (MAPK / PI3K) ATP->Cascade Phosphorylation Outcome Tumor Angiogenesis & Proliferation Cascade->Outcome Promotes

Caption: Mechanism of RTK inhibition by benzo[c]isothiazole derivatives blocking the ATP binding pocket.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate fidelity and reaction completion can be definitively tracked.

Protocol 1: Synthesis of 3-Arylbenzo[c]isothiazoles via Suzuki-Miyaura Coupling

Rationale: The C-Br bond at the 3-position is highly activated. However, the adjacent heteroatoms can coordinate with palladium, potentially leading to catalyst poisoning or protodebromination. Utilizing Pd(dppf)Cl₂ is critical here; the large bite angle of the dppf ligand accelerates the reductive elimination step, overcoming steric hindrance and preventing off-target coordination[7].

Materials:

  • 3-Bromobenzo[c]isothiazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-Bromobenzo[c]isothiazole, the arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Reaction Monitoring (Self-Validation): After 4 hours, sample the reaction. Analyze via LC-MS.

    • Validation Check: Look for the disappearance of the distinctive 1:1 isotopic doublet of the brominated starting material (M and M+2 peaks) and the appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-arylbenzo[c]isothiazole.

Protocol 2: Synthesis of 3-Aminobenzo[c]isothiazoles via SNAr

Rationale: The 3-position of the benzo[c]isothiazole ring is highly electrophilic due to the electron-withdrawing nature of the adjacent imine-like nitrogen and sulfur. This allows for direct Nucleophilic Aromatic Substitution (SNAr) with primary and secondary amines without the need for transition metal catalysts (such as in Buchwald-Hartwig aminations), thereby reducing heavy metal contamination in final drug candidates[8].

Materials:

  • 3-Bromobenzo[c]isothiazole (1.0 equiv, 1.0 mmol)

  • Aliphatic or aromatic amine (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a stir bar, dissolve 3-Bromobenzo[c]isothiazole in NMP.

  • Reagent Addition: Add the amine nucleophile followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr generated during the substitution, driving the reaction forward without competing for the electrophile.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 120 °C for 30 minutes. (If using conventional heating, heat at 130 °C for 12-16 hours).

  • Reaction Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate against the starting material.

    • Validation Check: The starting material is highly UV-active. The product will typically have a lower Rf value (more polar due to the amine). If using an aliphatic amine, stain the TLC plate with Ninhydrin to ensure no unreacted amine remains.

  • Workup: Pour the cooled mixture into ice water (15 mL) to precipitate the product. If the product is an oil, extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 x 10 mL) to remove the NMP solvent.

  • Purification: Dry over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the resulting 3-aminobenzo[c]isothiazole.

References

  • Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. PubMed / NIH. Available at:[Link]

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. ACS Publications. Available at:[Link]

  • NEW ANALOGS OF NITROBENZYLTHIOINOSINE - Patent 1492803. European Patent Office (EPO). Available at:[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at:[Link]

  • Synthesis of Novel Isothiazole Derivatives. NSF Public Access Repository. Available at:[Link]

  • Tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-Oxides: Three-Dimensional Heterocycles as Cross-Coupling Building Blocks. Organic Letters - ACS Publications. Available at:[Link]

  • 3-bromo-2,1-benzothiazole (CAS 34250-63-0) Properties. Chemspace. Available at:[Link]

Sources

Method

Application Note: Late-Stage Functionalization of 3-Bromobenzo[c]isothiazoles via Suzuki-Miyaura Cross-Coupling

Introduction In modern drug discovery, the transition from flat, planar aromatics to structurally complex, three-dimensional (3D) heterocycles is driven by the need to improve pharmacokinetic properties and clinical succ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, the transition from flat, planar aromatics to structurally complex, three-dimensional (3D) heterocycles is driven by the need to improve pharmacokinetic properties and clinical success rates. Scaffolds with a high fraction of sp³-hybridized carbons (Fsp³) offer enhanced solubility and reduced off-target toxicity. Among these, benzo[c]isothiazole derivatives have emerged as highly valuable, unprecedented 3D building blocks .

To fully leverage these scaffolds in automated parallel synthesis and medicinal chemistry, robust late-stage functionalization is required. The Suzuki-Miyaura cross-coupling of 3-bromobenzo[c]isothiazoles provides a highly reliable method for introducing diverse aryl and heteroaryl substituents at the C3 position, allowing drug development professionals to rapidly expand chemical space .

Mechanistic Insights & Causality (E-E-A-T)

The Suzuki-Miyaura coupling of 3-bromobenzo[c]isothiazoles relies on the standard Pd(0)/Pd(II) catalytic cycle, but the unique electronic and steric environment of the sulfur-nitrogen heterocycle dictates specific experimental choices:

  • Catalyst Selection: Sulfur-containing heterocycles are notorious for poisoning palladium catalysts via strong coordination to the metal center. Utilizing a precatalyst with a bidentate ligand featuring a large bite angle, such as PdCl₂(dppf), is critical. The dppf ligand sterically shields the palladium center, preventing the formation of inactive Pd-thioether oligomers and accelerating the rate-limiting reductive elimination step.

  • Base and Solvent: A biphasic mixture of 1,4-dioxane and water with K₂CO₃ is optimal. The water dissolves the inorganic base, generating the highly reactive boronate complex required for efficient transmetalation, while dioxane maintains the solubility of the highly lipophilic 3-bromobenzo[c]isothiazole.

  • Oxidative Addition: The C–Br bond at the 3-position is highly activated by the adjacent electron-withdrawing isothiazole core, allowing oxidative addition to proceed smoothly at moderate temperatures (50–80 °C).

Workflow Visualization

Figure 1: Catalytic cycle and experimental workflow for 3-bromobenzo[c]isothiazole Suzuki coupling.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (TLC/LC-MS monitoring) and specific degassing techniques to ensure the integrity of the oxygen-sensitive Pd(0) intermediate.

Reagents & Equipment:

  • 3-Bromobenzo[c]isothiazole derivative (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or heteroarylboronic acid (1.2–1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, 8.0 mL)

  • Deionized Water (2.0 mL)

  • Schlenk flask or heavy-walled reaction tube with a Teflon septum.

Step-by-Step Methodology:

  • Reaction Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-bromobenzo[c]isothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8.0 mL) and water (2.0 mL). Critical Step: Degas the biphasic mixture by sparging with ultra-pure Argon for at least 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the in situ generated Pd(0) to an inactive Pd(II) peroxo complex, leading to reaction stalling and promoting the oxidative homocoupling of the boronic acid.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add the PdCl₂(dppf)·CH₂Cl₂ (5 mol%). Seal the flask tightly.

  • Heating & Monitoring: Heat the reaction mixture in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via LC-MS or TLC (typically Hexanes/EtOAc 3:1). The reaction is usually complete within 12–16 hours.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3-arylbenzo[c]isothiazole.

Quantitative Data: Substrate Scope & Yields

The table below summarizes the expected quantitative outcomes when applying this protocol to various coupling partners, demonstrating the robustness of the dppf-ligated palladium system.

Coupling PartnerProduct TypeCatalyst SystemBase / SolventYield (%)
Phenylboronic acid3-Phenylbenzo[c]isothiazolePdCl₂(dppf) (5 mol%)K₂CO₃ / Dioxane-H₂O89%
4-Fluorophenylboronic acid3-(4-Fluorophenyl) analogPdCl₂(dppf) (5 mol%)K₂CO₃ / Dioxane-H₂O82%
3-Thienylboronic acid3-(3-Thienyl) analogPdCl₂(dppf) (5 mol%)K₂CO₃ / Dioxane-H₂O76%
Bis(pinacolato)diboron*3-BPin intermediatePdCl₂(dppf) (10 mol%)KOAc / DMSO (50 °C)84%

*Note: The Miyaura borylation variant utilizes KOAc instead of K₂CO₃ to prevent premature hydrolysis of the pinacol ester, and DMSO is used as the solvent at a lower temperature to favor borylation over protodeboronation.

Troubleshooting & Causality
  • Observation: High levels of unreacted 3-bromobenzo[c]isothiazole and formation of biaryl (homocoupled boronic acid).

    • Causality: Oxygen contamination. O₂ acts as an oxidant, driving the homocoupling of the boronic acid and consuming the nucleophile before transmetalation can occur.

    • Solution: Implement strict freeze-pump-thaw degassing (3 cycles) instead of simple sparging.

  • Observation: Significant debromination of the starting material (yielding the C3-H benzo[c]isothiazole).

    • Causality: Beta-hydride elimination from solvent/alkoxide or slow transmetalation allowing protodepalladation.

    • Solution: Ensure the boronic acid is not degraded (check for boroxine formation). If using sterically hindered boronic acids, increase the base concentration or switch to a more active base like Cs₂CO₃ to accelerate the transmetalation step.

References
  • Lamers, P., Buglioni, L., Koschmieder, S., Chatain, N., & Bolm, C. "Benzo[c]isothiazole 2-Oxides: Three-Dimensional Heterocycles with Cross-Coupling and Functionalization Potential." Advanced Synthesis & Catalysis, 2016. URL:[Link]

  • Lamers, P., & Bolm, C. "Tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-Oxides: Three-Dimensional Heterocycles as Cross-Coupling Building Blocks." Organic Letters, 2018. URL:[Link]

Application

Application Note: Advanced Synthetic Methodologies for Isothiazole-Containing Pharmaceutical Intermediates

Introduction & Mechanistic Rationale Isothiazoles are critical five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. They are privileged scaffolds in medicinal chemistry, serving as the core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Isothiazoles are critical five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. They are privileged scaffolds in medicinal chemistry, serving as the core structural motif in biologically active molecules such as the antipsychotic ziprasidone, the antiviral denotivir, and emerging histone deacetylase (HDAC) inhibitors for targeted cancer therapy[1].

Historically, the synthesis of the isothiazole ring relied on harsh conditions or highly pre-functionalized precursors. However, modern drug development demands atom-economic, scalable, and environmentally benign methodologies. Recent breakthroughs have shifted the paradigm toward transition-metal catalysis, metal-free oxidative cyclizations, and multi-component tandem reactions[2]. These advanced protocols allow for the direct construction of C–N and S–N bonds from readily available starting materials, streamlining the synthesis of complex pharmaceutical intermediates.

Strategic Synthesis Pathways

The selection of a synthetic route depends heavily on the desired substitution pattern and the availability of starting materials. The workflow below delineates three primary, state-of-the-art strategies for constructing the isothiazole core.

G Target Isothiazole Core Synthesis Strategy MetalFree Metal-Free [4+1] Annulation Target->MetalFree Carbon-Economic TMCatalyzed Rh-Catalyzed Oxidative Annulation Target->TMCatalyzed C-H Activation BasePromoted Base-Promoted Cycloaddition Target->BasePromoted Demethoxylation Sub1 β-Ketodithioesters + NH4OAc MetalFree->Sub1 Aerial Oxidation Sub2 Benzimidates + Elemental S8 TMCatalyzed->Sub2 Rh(I)/Rh(III) Redox Sub3 Alkynyl Oxime Ethers + Na2S BasePromoted->Sub3 Base (NaHCO3)

Isothiazole Synthesis Strategy Workflow

Key Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is vital to understand not just the how, but the why behind each protocol. The following methodologies are designed as self-validating systems, ensuring that intermediate formation and final aromatization can be tracked and verified during the workflow.

Protocol A: Metal-Free [4+1] Annulation (Singh Synthesis)

Mechanistic Causality: This carbon-economic approach utilizes β-ketodithioesters and ammonium acetate ( NH4​OAc ). NH4​OAc is strategically chosen as an inexpensive nitrogen source that initiates imine formation. The reaction is driven to completion by aerial oxygen, which facilitates the oxidative aromatization step, forming consecutive C–N and S–N bonds in a single pot without the need for transition metals[1].

Step-by-Step Methodology:

  • Initiation: Charge a round-bottom flask with the appropriate β-ketodithioester (1.0 mmol) and NH4​OAc (5.0 mmol). The excess ammonium acetate ensures complete conversion of the ketone to the imine intermediate.

  • Solvent Addition: Add 5 mL of H2​O (or run under neat conditions if the substrate is a liquid). Aqueous conditions promote the green chemistry profile of this reaction.

  • Cyclization & Oxidation: Stir the mixture at 80°C under an open atmosphere. Self-Validation Check: The reaction progress can be visually tracked; a distinct color change (often from pale yellow to deep orange/brown) indicates the formation of the cyclized intermediate and subsequent aerial oxidation.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) until the starting material is consumed (typically 2–4 hours).

  • Workup: Cool to room temperature, extract with EtOAc ( 3×15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the 3,5-disubstituted isothiazole.

Protocol B: Rhodium-Catalyzed Oxidative Annulation

Mechanistic Causality: This protocol leverages Rh(III)-catalyzed directed C–H activation. Benzimidates coordinate to the Rh catalyst, forming a five-membered metallacycle. Elemental sulfur ( S8​ ) then inserts into the Rh–C bond. Finally, N–S reductive elimination yields the isothiazole core, and the Rh(I) species is re-oxidized to Rh(III) by a copper co-catalyst[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk tube, combine benzimidate (0.2 mmol), elemental sulfur (0.6 mmol as S), [Cp∗RhCl2​]2​ (5 mol% as catalyst), and Cu(OAc)2​ (2.0 equiv as the terminal oxidant).

  • Solvent & Atmosphere: Add 2.0 mL of anhydrous DMF. Seal the tube under an inert argon atmosphere to prevent premature oxidation of the sulfur species.

  • Heating: Stir the mixture at 100°C for 12 hours. Self-Validation Check: The dissolution of elemental sulfur and the color shift of the copper oxidant (from blue/green to brown) validate the progression of the catalytic cycle.

  • Quenching: Cool the reaction to room temperature and dilute with 10 mL of dichloromethane (DCM).

  • Filtration: Filter the mixture through a short pad of Celite to remove copper salts and unreacted sulfur, washing with additional DCM.

  • Isolation: Concentrate the filtrate and purify via flash chromatography to obtain the functionalized isothiazole.

Protocol C: Base-Promoted Demethoxylative Cycloaddition

Mechanistic Causality: Alkynyl oxime ethers are reacted with sodium sulfide ( Na2​S ). The base ( NaHCO3​ ) promotes the critical demethoxylation step, while Na2​S acts as the sulfur nucleophile. This tandem process constructs the N–S and C–S bonds simultaneously, offering exceptional functional group tolerance[4].

Step-by-Step Methodology:

  • Preparation: Mix alkynyl oxime ether (0.2 mmol), Na2​S (0.3 mmol), and NaHCO3​ (0.4 mmol) in a reaction vial.

  • Solvent System: Add anhydrous DMF (2.0 mL) and H2​O (6.0 equiv). Causality Note: The precise addition of water is critical as it solubilizes the inorganic salts and activates the sulfide nucleophile.

  • Reaction: Stir the mixture at 90°C under an open air atmosphere for 10–15 hours.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate ( 3×10 mL). Dry and concentrate the organic phase, followed by standard chromatographic purification.

Quantitative Data & Optimization Summary

To facilitate rapid decision-making in the laboratory, the following table summarizes the quantitative parameters, yields, and strategic advantages of the leading isothiazole synthesis methodologies[1][3][4][5].

MethodologyPrimary SubstratesReagents / CatalystOptimal ConditionsYield RangeKey Strategic Advantage
[4+1] Annulation β-Ketodithioesters NH4​OAc 80°C, Air, H2​O 75–92%Metal-free, environmentally benign solvent system.
Oxidative Annulation Benzimidates S8​ , [Cp∗RhCl2​]2​ , Cu(OAc)2​ 100°C, DMF, Argon60–85%Direct C–H functionalization; highly regioselective.
Demethoxylative Cycloaddition Alkynyl Oxime Ethers Na2​S , NaHCO3​ 90°C, Air, DMF/ H2​O 70–88%Excellent functional group tolerance; utilizes cheap sulfur source.
Two-Component Annulation Dithioate + Aryl AcetonitrileKOH80°C, Air, THF65–85%Transition-metal-free; utilizes inexpensive base; easy functionalization of 3-OH group.

Note on KOH-Mediated Annulation: A recent and highly efficient advancement utilizes dithioesters and aryl acetonitriles in the presence of KOH under aerial conditions. The reaction proceeds via deprotonation of the benzylic proton, nucleophilic attack on the thiocarbonyl, and subsequent aerial oxidation to form 3-hydroxy-4,5-disubstituted isothiazoles, which can be easily converted to triflates or bromides for further cross-coupling[5].

Sources

Method

Application Notes &amp; Protocols: 3-Bromobenzo[c]isothiazole as a Cornerstone for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Benzo[c]isothiazole Scaffold In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes. Their dysregulation is a hallmark of numero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Benzo[c]isothiazole Scaffold

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a central challenge lies in the design of molecular scaffolds that can be readily and diversely functionalized to explore the chemical space around the ATP-binding site.[1] The benzo[c]isothiazole nucleus has emerged as a "privileged scaffold" in this pursuit. Its rigid, planar structure and specific arrangement of heteroatoms are adept at forming key hydrogen bonds and hydrophobic interactions within the kinase hinge region, a common feature of ATP-competitive inhibitors.[2][3]

This guide focuses on a particularly valuable building block: 3-Bromobenzo[c]isothiazole . The strategic placement of the bromine atom at the C3 position transforms the entire scaffold into a versatile platform for synthetic elaboration. This bromine atom serves as an exceptionally efficient reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of vast chemical libraries.[4] By leveraging reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can rapidly append a wide array of aryl, heteroaryl, and amino moieties, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.[5] This document provides the foundational principles, field-proven protocols, and mechanistic insights necessary for researchers, scientists, and drug development professionals to effectively utilize 3-Bromobenzo[c]isothiazole in the synthesis of next-generation kinase inhibitors.

Core Mechanistic Principles: Why 3-Bromobenzo[c]isothiazole is a Superior Synthetic Starting Point

The utility of 3-Bromobenzo[c]isothiazole is rooted in its chemical reactivity, which is perfectly suited for modern synthetic methodologies. The electron-withdrawing nature of the heterocyclic system enhances the electrophilicity of the C3 carbon, making the C-Br bond highly susceptible to oxidative addition by a low-valent palladium(0) catalyst—the crucial first step in most cross-coupling catalytic cycles.[6]

Pillar 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][7] This reaction enables the direct linkage of new aryl or heteroaryl groups to the C3 position of the benzo[c]isothiazole core, a common strategy for extending into lipophilic pockets of the kinase active site.[1]

The catalytic cycle, initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond, is a self-validating system where each step regenerates the active catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate the rate-determining reductive elimination step.[8][9]

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)Ln pd_complex Ar-Pd(II)Ln-Br pd0->pd_complex Ar-Br (3-Bromobenzo[c]isothiazole) oxidative_add Oxidative Addition boronic_complex Ar-Pd(II)Ln-Ar' pd_complex->boronic_complex Ar'-B(OH)₂ + Base base Base (e.g., K₂CO₃, Cs₂CO₃) transmetal Transmetalation boronic_complex->pd0 product Ar-Ar' (Product) boronic_complex->product reductive_elim Reductive Elimination reagents Ar-Br + Ar'-B(OH)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is fundamental to kinase inhibitor design, as they often serve as key hydrogen bond donors or acceptors that interact with the kinase hinge region. The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds.[5][10] It allows for the coupling of 3-Bromobenzo[c]isothiazole with a vast range of primary and secondary amines, anilines, and other N-heterocycles.

The success of this reaction is highly dependent on the synergistic interplay between the palladium catalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[10] The base is crucial for deprotonating the amine, making it a more potent nucleophile for coordination to the palladium center. The ligand's steric bulk facilitates the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle cluster_steps pd0 Pd(0)Ln pd_complex Ar-Pd(II)Ln-Br pd0->pd_complex Ar-Br (3-Bromobenzo[c]isothiazole) oxidative_add Oxidative Addition amido_complex Ar-Pd(II)Ln-NR¹R² pd_complex->amido_complex HNR¹R² + Base base Base (e.g., NaOt-Bu) amine_coord Amine Coordination / Deprotonation amido_complex->pd0 product Ar-NR¹R² (Product) amido_complex->product reductive_elim Reductive Elimination reagents Ar-Br + HNR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols & Workflow

The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure reproducibility and high yields.

General Experimental Workflow

Workflow start 3-Bromobenzo[c]isothiazole coupling Palladium-Catalyzed Cross-Coupling start->coupling suzuki Suzuki-Miyaura (C-C Bond Formation) coupling->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (C-N Bond Formation) coupling->buchwald Amine/Aniline workup Aqueous Workup & Extraction suzuki->workup buchwald->workup purification Column Chromatography workup->purification library Library of Kinase Inhibitor Analogs purification->library screening Biological Screening (Kinase Assays) library->screening

Sources

Application

Investigating the reaction mechanism of 3-Bromobenzo[c]isothiazole with nucleophiles

Application Notes & Protocols Topic: Investigating the Reaction Mechanism of 3-Bromobenzo[c]isothiazole with Nucleophiles Audience: Researchers, scientists, and drug development professionals. Abstract The benzo[c]isothi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Investigating the Reaction Mechanism of 3-Bromobenzo[c]isothiazole with Nucleophiles Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzo[c]isothiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of various biologically active compounds. Functionalization at the 3-position is a key strategy for modulating pharmacological activity. This document provides a comprehensive guide to investigating the reaction of 3-Bromobenzo[c]isothiazole with a range of nucleophiles. We delve into the theoretical underpinnings of the likely Nucleophilic Aromatic Substitution (SNAr) mechanism, offer detailed experimental protocols for reaction execution and monitoring, and provide a framework for interpreting the results to elucidate the reaction pathway.

Introduction: The Significance of Benzo[c]isothiazole Functionalization

The benzo[c]isothiazole ring system is an important pharmacophore. Its unique electronic and steric properties allow it to interact with various biological targets. The ability to selectively introduce new functional groups at the 3-position via substitution of a halogen, such as bromine, is a powerful tool for generating molecular diversity in drug discovery campaigns. Understanding the mechanism of these reactions is paramount for optimizing reaction conditions, predicting outcomes with novel nucleophiles, and minimizing side-product formation.

This guide focuses on the reaction of 3-Bromobenzo[c]isothiazole, a common building block, with various nucleophiles. The primary mechanistic pathway anticipated is a Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings, typically nucleophilic, can undergo substitution when substituted with electron-withdrawing groups that can stabilize the negative charge developed during the reaction[1]. The heterocyclic nature of the benzo[c]isothiazole ring itself influences the electron density of the aromatic system, facilitating nucleophilic attack.

Theoretical Framework: The SNAr Mechanism

The SNAr reaction is classically described as a two-step addition-elimination mechanism. This pathway is distinct from SN1 or SN2 reactions, which are not favored on sp²-hybridized carbon atoms of an aromatic ring[1].

  • Step 1: Nucleophilic Addition & Formation of the Meisenheimer Complex: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso-carbon). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex[1][2]. The stability of this complex is the key to the reaction's feasibility. Electron-withdrawing groups ortho and para to the substitution site are crucial for delocalizing the negative charge, and the nitrogen atom in the isothiazole ring plays a similar activating role[3].

  • Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (in this case, a bromide ion). This step is typically fast. The formation of the Meisenheimer complex is usually the rate-determining step of the reaction[3].

Key Factors Influencing Reactivity:
  • Substrate: The electronic nature of the benzo[c]isothiazole ring makes the C-3 position susceptible to nucleophilic attack. The incorporation of bromine atoms can increase the reactivity of compounds in aromatic nucleophilic substitution reactions[4].

  • Nucleophile: The reactivity is highly dependent on the nucleophile's strength and nature. Stronger nucleophiles generally react faster. Thiols and amines are common and effective nucleophiles for SNAr reactions[2][5].

  • Leaving Group: The ability of the leaving group to depart is critical. For halogens, the bond strength to carbon (C-F > C-Cl > C-Br > C-I) is often less important than the stability of the resulting halide ion and its ability to stabilize the transition state. In many SNAr reactions, fluoride is the best leaving group because its high electronegativity strongly activates the ring toward the initial nucleophilic attack[2]. However, bromide is a very competent leaving group and is commonly used.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are ideal. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its high reactivity[2].

SNAr_Mechanism Figure 1: Proposed SNAr Mechanism cluster_step1 Step 1: Addition (Rate-Determining) cluster_step2 Step 2: Elimination (Fast) Start 3-Bromobenzo[c]isothiazole + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer k1 Product 3-Nu-Benzo[c]isothiazole + Br⁻ Meisenheimer->Product k2

Caption: Proposed SNAr mechanism for the reaction of 3-Bromobenzo[c]isothiazole.

Experimental Design and Strategy

A systematic approach is required to fully characterize the reaction mechanism. The following workflow outlines a logical progression from initial screening to detailed mechanistic studies.

Workflow Figure 2: Experimental Investigation Workflow phase1 Phase 1: Feasibility & Scope Select diverse nucleophiles (N, O, S-centered) Perform initial reaction screening under standard conditions Analyze yield and purity via LC-MS and ¹H NMR phase2 Phase 2: Optimization Select a model reaction from Phase 1 Systematically vary parameters: Base, Solvent, Temperature Identify optimal conditions for high conversion and purity phase1->phase2 Proceed with successful reactions phase3 Phase 3: Mechanistic Probes Conduct kinetic studies (monitor reaction rate vs. concentration) Perform competition experiments with two nucleophiles Attempt to detect intermediates (Low-temp NMR) phase2->phase3 Use optimized conditions phase4 Phase 4: Analysis & Conclusion Determine reaction order from kinetic data Establish relative nucleophilicity from competition studies Consolidate data to support or refute the proposed SNAr mechanism phase3->phase4 Interpret results

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of 3-Bromobenzo[c]isothiazole synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with optimizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with optimizing the yield of 3-bromobenzo[c]isothiazole (also known as 3-bromo-2,1-benzisothiazole).

Unlike standard benzenoid systems, the benzo[c]isothiazole core presents competing reactive sites. This guide bypasses rigid templates to directly deliver field-proven insights, causal explanations for protocol design, and troubleshooting strategies for your workflows.

Mechanistic Overview & Reaction Pathway

A common point of failure in synthesizing 3-bromobenzo[c]isothiazole is the misapplication of classical electrophilic aromatic substitution (S_E_Ar). The 3-position of the isothiazole ring is electron-deficient and deactivated toward S_E_Ar. Attempting to use elemental bromine (Br₂) in acidic conditions (e.g., H₂SO₄) will exclusively yield 5-bromo and 7-bromo derivatives, leaving the 3-position untouched 1.

To successfully functionalize the 3-position, you must exploit its thermodynamic acidity via directed lithiation followed by an electrophilic quench [[2]]().

Pathway A Benzo[c]isothiazole (Starting Material) B 3-Lithiobenzo[c]isothiazole (Intermediate) A->B n-BuLi, THF -78 °C (Deprotonation) D 5- / 7-Bromobenzo[c]isothiazole (Byproducts) A->D Br2, H2SO4 (Electrophilic Aromatic Substitution) C 3-Bromobenzo[c]isothiazole (Target Product) B->C Br2 or NBS -78 °C to RT (Electrophilic Quench)

Reaction pathways for the bromination of benzo[c]isothiazole highlighting the lithiation route.

Quantitative Data & Reagent Selection Summary

To aid in experimental design, the table below summarizes the expected outcomes based on the chosen synthetic methodology.

Synthesis MethodReagents & ConditionsTarget RegioselectivityTypical YieldMajor Byproducts / Failure Modes
Directed Lithiation (Optimal) 1. n-BuLi, THF, -78 °C2. Br₂, -78 °C to RT3-Position75 – 85%Ring-cleaved degradation products (if T > -60 °C)
NBS Quench Alternative 1. n-BuLi, THF, -78 °C2. NBS in THF, -78 °C to RT3-Position65 – 75%Oxidative dimers, unreacted starting material
Electrophilic Aromatic Substitution Br₂, H₂SO₄, Ag₂SO₄, RT5- and 7-Positions< 5% (for 3-Br)5-bromo (31%), 7-bromo (31%), 4,7-dibromo (16%)

Validated Experimental Protocol: Directed Lithiation

This protocol is engineered as a self-validating system to ensure high fidelity and reproducibility in the lab.

Phase 1: Preparation and Lithiation

  • System Purge: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with Argon for 15 minutes. Causality:n-BuLi is highly sensitive to moisture. A strict anhydrous environment prevents the premature quenching of the base, which would otherwise lead to unreacted starting material.

  • Substrate Solvation: Dissolve benzo[c]isothiazole (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Thermal Control (Self-Validation): Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple. Do not rely on the external bath temperature. Ensure the internal temperature stabilizes at -78 °C.

  • Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.05 equiv) dropwise over 15 minutes via a syringe pump.

    • Causality: The 3-position proton is acidic due to the adjacent imine-like nitrogen and sulfur atoms. However, the sulfur atom is highly electrophilic. If the internal temperature exceeds -60 °C, the kinetic barrier is overcome, and n-BuLi will nucleophilically attack the sulfur instead of deprotonating the carbon, causing irreversible ring cleavage.

  • Maturation: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete metalation.

Phase 2: Electrophilic Quench and Workup 6. Bromination: Add a solution of elemental bromine (Br₂, 1.1 equiv) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C. 7. Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. 8. Quenching (Self-Validation): Add saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation: The reaction mixture will immediately transition from a reddish-brown color (indicating excess active bromine) to a colorless or pale yellow biphasic solution, confirming that all electrophilic bromine has been neutralized. 9. Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate 3-bromobenzo[c]isothiazole.

Troubleshooting & FAQs

Q: Why am I getting bromination at the 5- or 7-position instead of the 3-position? A: This occurs if you employ classical electrophilic aromatic substitution (S_E_Ar) conditions. The 3-position of the isothiazole ring is deactivated toward S_E_Ar. Treating benzo[c]isothiazole with Br₂ in acidic media will exclusively yield 5-bromo- and 7-bromobenzo[c]isothiazole 1. You must switch to the directed lithiation pathway to functionalize the 3-position 2.

Q: My yield of the 3-bromo product is under 20%, and TLC shows a complex mixture of degradation products. What went wrong? A: The most likely culprit is a localized temperature spike during the addition of n-BuLi. The sulfur atom in the benzo[c]isothiazole core is highly susceptible to nucleophilic attack. If the internal temperature rises above -60 °C at the site of the n-BuLi drop, the base will attack the sulfur, leading to ring cleavage and complete degradation. Ensure you are using an internal thermocouple and a syringe pump for the n-BuLi addition.

Q: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂)? A: Yes, NBS is a viable and often safer alternative for quenching the 3-lithio intermediate. However, NBS has poor solubility in THF at -78 °C. To prevent the lithiated intermediate from degrading or dimerizing while waiting for the solid NBS to dissolve, you must pre-dissolve the NBS in a small amount of anhydrous THF or DMF before adding it dropwise to the reaction flask.

Q: I observe a byproduct with a mass corresponding to a dimer. How do I prevent this? A: Oxidative dimerization (forming a 3,3'-bis(benzo[c]isothiazole) species) occurs if the highly reactive 3-lithio intermediate is exposed to trace amounts of oxygen, or if the bromine source acts as a single-electron oxidant prior to standard electrophilic trapping. Thoroughly degas your THF using the freeze-pump-thaw method and ensure your Argon line is equipped with an oxygen scrubber.

References

  • Electrophilic subsitution in 2,1-benzisothiazoles. Journal of the Chemical Society C: Organic (RSC Publishing).1

  • NEW ANALOGS OF NITROBENZYLTHIOINOSINE - Patent 1492803. European Patent Office (EPO).2

Sources

Optimization

Troubleshooting common issues in 3-Bromobenzo[c]isothiazole reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-Bromobenzo[c]isothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Bromobenzo[c]isothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile heterocyclic building block. The following content is structured in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 3-Bromobenzo[c]isothiazole isn't starting. What are the fundamental checks I should perform?

A1: When a reaction fails to initiate, it is crucial to revisit the foundational parameters of the setup. These factors are critical for the activation and stability of the palladium catalyst, which is essential for the reaction to proceed.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your reaction vessel was properly flame-dried or oven-dried and that the reaction mixture has been thoroughly degassed using at least three cycles of vacuum/backfill with an inert gas like argon or nitrogen.[1][2]

  • Reagent Purity and Quality:

    • Solvents: Use anhydrous solvents, as water can interfere with many organometallic reactions, particularly by promoting protodeboronation in Suzuki couplings.[3]

    • Substrates: Verify the purity of your 3-Bromobenzo[c]isothiazole and the coupling partner (e.g., boronic acid, amine). Impurities can poison the catalyst. Boronic acids, for instance, can degrade if not stored properly, leading to side reactions.[1]

    • Catalyst: Ensure your palladium source and ligands have not degraded. It is often best to use fresh reagents or those stored correctly under an inert atmosphere.

  • Temperature: Confirm your reaction is being heated to the appropriate temperature. Some cross-coupling reactions require significant thermal energy to drive the oxidative addition step, especially with less reactive halides.[4]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble Pd(0) species has aggregated into an inactive, insoluble form.[3] This is a common failure mode in cross-coupling reactions.

Causality: Catalyst decomposition is often accelerated by high temperatures, the presence of oxygen, or an unstable ligand-catalyst complex. The choice of ligand is paramount in stabilizing the palladium center throughout the catalytic cycle.

Solutions:

  • Use a More Robust Ligand: Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, form more stable complexes with palladium, preventing aggregation.[3]

  • Lower the Reaction Temperature: If the reaction allows, reducing the temperature can slow the rate of decomposition.[1]

  • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for greater air stability and controlled release of the active Pd(0) species, which can minimize decomposition.[5]

  • Ensure Strict Anaerobic Conditions: Re-verify that your reaction setup is completely free of oxygen.[3]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of 3-Bromobenzo[c]isothiazole is most commonly achieved via palladium-catalyzed cross-coupling reactions. The following sections address specific issues within the two most prevalent transformations: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Section 1: Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura reaction is giving low yields or failing completely. How can I optimize the conditions for this specific substrate?

A3: The success of a Suzuki-Miyaura coupling is a delicate balance between the catalyst system, base, and solvent. The electron-deficient nature of some heteroaromatic systems can make oxidative addition challenging, requiring careful optimization.

Expert Analysis & Recommendations:

  • Re-evaluate the Catalyst-Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective. A more robust system is often required.

    • Recommended Ligands: For heteroaromatic bromides, bulky, electron-rich biarylphosphine ligands such as XPhos , SPhos , or dppf are often superior.[3] These ligands stabilize the palladium center and facilitate the rate-limiting oxidative addition and reductive elimination steps.

    • Recommended Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, or integrated pre-catalysts like PdCl₂(dppf) are excellent starting points.[3]

  • Optimize the Base: The base is not merely a spectator; it activates the boronic acid for transmetalation.[6] However, a base that is too harsh can cause substrate decomposition or unwanted side reactions.

    • Weaker Bases are Often Better: For heteroaromatic substrates, weaker inorganic bases like K₂CO₃ or K₃PO₄ often provide a better outcome than strong bases like NaOH.[1][4] They are strong enough to facilitate the catalytic cycle but minimize the risk of dehalogenation or functional group degradation.

    • Cesium Carbonate (Cs₂CO₃): This base is often effective due to its good solubility in common organic solvents.[5]

  • Choose the Right Solvent System: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

    • Common Choices: A mixture of an organic solvent with water is typical. Popular systems include DME/water , Toluene/ethanol/water , or Dioxane/water .[1][7]

    • Water Content: The amount of water can be critical. While necessary to dissolve the inorganic base, excess water can promote protodeboronation of the boronic acid.[3]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 3-Bromobenzo[c]isothiazole with an arylboronic acid.

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 3-Bromobenzo[c]isothiazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add this to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[4][7]

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

Q4: My primary side product is the debrominated starting material, benzo[c]isothiazole. How can I suppress this protodebromination side reaction?

A4: Protodebromination (or dehalogenation) is a common and frustrating side reaction. It typically arises from two main pathways: reaction with trace water/protons or competitive hydrodehalogenation within the catalytic cycle.

Troubleshooting Workflow: Suzuki-Miyaura Coupling Issues

Suzuki_Troubleshooting Start Low or No Yield Check_Purity Check Reagent Purity (Aryl Halide, Boronic Acid, Solvent, Base) Start->Check_Purity Check_Inert Verify Inert Atmosphere (Degas!) Check_Purity->Check_Inert Optimize_Catalyst Optimize Catalyst System (Try XPhos, SPhos, dppf) Check_Inert->Optimize_Catalyst Optimize_Base Optimize Base (Try K₂CO₃, K₃PO₄) Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Side_Reaction Major Side Product? Optimize_Temp->Side_Reaction Debromination Protodebromination (Debrominated SM) Side_Reaction->Debromination Yes Homocoupling Homocoupling (Boronic Acid Dimer) Side_Reaction->Homocoupling Yes Success Successful Coupling Side_Reaction->Success No Fix_Debromination Use Anhydrous Solvent Switch to K₃PO₄ Check Boronic Acid Quality Debromination->Fix_Debromination Fix_Homocoupling Thoroughly Degas Use High-Purity Boronic Acid Homocoupling->Fix_Homocoupling Fix_Debromination->Success Fix_Homocoupling->Success

Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.

Mitigation Strategies:

  • Base Selection: Strong, hydroxide-containing bases can be a source of protons. Switching to a non-hydroxide base like potassium phosphate (K₃PO₄) can significantly reduce this side reaction.[3]

  • Solvent System: Minimize the amount of water in the reaction to the lowest level required to dissolve the base and facilitate the reaction. Using rigorously anhydrous organic solvents is recommended.[3]

  • Boronic Acid Quality: Degraded boronic acids can be a source of protons. Ensure you are using high-purity boronic acid that has been stored under dry, inert conditions.[1]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on a synergistic relationship between the palladium catalyst, the phosphine ligand, and the base.[8]

Q5: I am struggling to achieve good yields in the Buchwald-Hartwig amination of 3-Bromobenzo[c]isothiazole. What are the most critical factors for this transformation?

A5: This reaction is often more sensitive than C-C couplings. The three most critical parameters are the ligand, the base, and the palladium pre-catalyst.

Expert Analysis & Recommendations:

  • Ligand Selection is Paramount: The ligand's structure dictates the catalyst's reactivity. For challenging heteroaromatic bromides, bulky and electron-rich biarylphosphine ligands are essential to promote the difficult C-N reductive elimination step.

    • Top Choices: XPhos , SPhos , and RuPhos are excellent starting points for coupling with a wide range of primary and secondary amines.[1] For hindered primary amines, BrettPhos can be particularly effective.[1][9]

  • Base Selection and Its Impact: The base deprotonates the amine, allowing it to coordinate to the palladium center. The choice of base can dramatically affect the reaction outcome, especially if your substrate has base-sensitive functional groups.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective base, but it is very aggressive and can cleave esters or other sensitive groups.[5]

    • Weaker, Soluble Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are much milder and are the preferred choice for substrates with delicate functionalities.[5][10]

    • Amide Bases: Lithium bis(trimethylsilyl)amide (LHMDS) can be surprisingly effective and may offer a "pseudo-protecting" effect for some sensitive groups.[5][9]

  • Use Modern Palladium Pre-catalysts: To improve reproducibility and ease of handling, use air-stable palladium pre-catalysts (e.g., XPhos Pd G3). These complexes generate the active Pd(0) species in situ under the reaction conditions, leading to more consistent results.[5]

Amine TypeRecommended Ligand(s)Recommended Base(s)Notes
Primary (unhindered)BrettPhos, XPhosCs₂CO₃, K₃PO₄, NaOtBuWeaker bases are preferred for sensitive substrates.
SecondaryXPhos, RuPhosNaOtBu, LHMDSStronger bases are often required.
AnilinesXPhos, SPhosK₃PO₄, NaOtBuLigand choice can be substrate-dependent.
Ammonia Equivalents-LHMDSSpecial conditions are required for primary arylamine synthesis.
Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ OA_Complex L₂(Ar)PdII(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [L₂(Ar)PdII(HNR¹R²)]⁺ Br⁻ OA_Complex->Amine_Complex Amine Coordination (+ HNR¹R²) Amido_Complex L₂(Ar)PdII(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product Side_Reaction Side Reaction: β-Hydride Elimination Amido_Complex->Side_Reaction Can compete with reductive elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This general procedure is a reliable starting point for the amination of 3-Bromobenzo[c]isothiazole.

  • Setup: To a glovebox or a Schlenk tube under an argon atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add 3-Bromobenzo[c]isothiazole (1.0 equiv.) and the amine (1.2–1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80–110 °C for 8-24 hours.[11] Monitor the reaction by LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired N-substituted benzo[c]isothiazole.[2]

References

  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? PharmaBlock.
  • Buchwald–Hartwig amin
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Benchchem.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Central Science.

Sources

Troubleshooting

Scaling up the synthesis of 3-Bromobenzo[c]isothiazole for library production

Welcome to the Technical Support Center for Benzo[c]isothiazole Synthesis & Diversification . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when scalin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzo[c]isothiazole Synthesis & Diversification . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when scaling up the synthesis of 3-bromobenzo[c]isothiazole and utilizing it for high-throughput library production.

Rather than just listing procedures, this guide focuses on the mechanistic causality behind reaction failures and provides self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Process Workflow

G A 1,2-Benzisothiazol-3-one (Precursor) B Bromination (SOBr2, DMF) A->B  Scale-up   C 3-Bromobenzo[c]isothiazole (Core Scaffold) B->C  Purification   D Pd-Catalyzed Cross-Coupling C->D  Library Gen   E Sonogashira (Alkynes) D->E F Suzuki (Aryl Boronics) D->F G Heck (Alkenes) D->G

Workflow for scale-up synthesis and library diversification of 3-Bromobenzo[c]isothiazole.

FAQ & Troubleshooting: Upstream Scale-Up

Q1: When scaling the bromination of 1,2-benzisothiazol-3-one from 10g to 1kg, we observe a sudden drop in yield (from 85% to 45%) and significant tar formation. What is the mechanistic cause, and how do we resolve it? A: The conversion of 1,2-benzisothiazol-3-one to 3-bromobenzo[c]isothiazole typically utilizes a halogenating agent like thionyl bromide (SOBr₂) in the presence of catalytic N,N-dimethylformamide (DMF)[1]. This reaction proceeds via a highly reactive Vilsmeier-Haack-type intermediate. At the bench scale, the exotherm generated during the formation of this intermediate is easily dissipated. However, at the kilo-scale, the reduced surface-area-to-volume ratio leads to localized superheating. This thermal spike triggers the polymerization of the isothiazole ring (tar formation) and promotes oxidative degradation. Resolution: Transition from batch addition to a controlled, continuous feed of the brominating agent. Maintain the internal reactor temperature strictly between 70°C and 80°C[1].

Q2: How can we verify the completion of the bromination reaction in real-time without quenching the bulk batch, which risks hydrolysis of the active intermediate? A: Pulling aliquots directly into aqueous media for HPLC analysis often leads to false negatives, as unreacted Vilsmeier intermediates will rapidly hydrolyze back to the starting 1,2-benzisothiazol-3-one. Self-Validating Protocol: Withdraw a 0.5 mL aliquot and quench it immediately into 5 mL of anhydrous methanol containing 1 equivalent of triethylamine. This traps any unreacted intermediate as the stable 3-methoxybenzo[c]isothiazole. Analyze via LC-MS. The absence of the methoxy adduct confirms that the conversion to 3-bromobenzo[c]isothiazole is genuinely complete.

FAQ & Troubleshooting: Downstream Library Production

Q3: During high-throughput Sonogashira coupling of 3-bromobenzo[c]isothiazole with terminal alkynes, we see up to 30% of an alkyne homocoupled byproduct. How do we suppress this? A: The formation of the diyne byproduct is a classic Glaser-type homocoupling, which is mechanistically driven by the presence of trace oxygen and excess copper(I) co-catalyst[2]. In a library production setting (e.g., 96-well format), maintaining rigorous atmospheric exclusion is challenging. Furthermore, 3-bromobenzo[c]isothiazole is slightly less reactive than its iodo-counterpart, requiring longer reaction times that exacerbate oxygen exposure. Resolution: Reduce the CuI loading from the standard 5 mol% to 2 mol%. More importantly, add a sacrificial reductant (e.g., 2 mol% of sodium ascorbate) to the reaction mixture. This acts as a self-validating system: it keeps the copper in the +1 oxidation state, and if the solution turns green/blue (indicating Cu(II)), you immediately know your inert atmosphere has been compromised.

Q4: We are attempting a Heck reaction with ethyl acrylate, but the conversion stalls at 60%. Adding more palladium catalyst does not improve the yield. Why? A: The stalling is not due to a lack of active palladium, but rather the deactivation of the catalyst by the product. The 1,2-benzisothiazole core contains a nucleophilic nitrogen that can coordinate to the Pd(II) resting state, forming an off-cycle, inactive complex. Adding more catalyst simply creates more of this inactive sink. Resolution: Switch to a more sterically demanding, electron-rich ligand (e.g., XPhos or tri-tert-butylphosphine) that prevents the isothiazole nitrogen from displacing it.

Quantitative Data: Process Optimization

Table 1: Process Parameters and Yield Optimization for 3-Bromobenzo[c]isothiazole Synthesis and Coupling

Process StepScaleReagents / CatalystCritical ParameterYield (Before)Yield (Optimized)
Core Bromination10 gSOBr₂, DMF, PhClBatch addition85%88%
Core Bromination1 kgSOBr₂, DMF, PhClContinuous feed (70°C)45% (Tar)91%
Sonogashira Coupling50 mgPd(PPh₃)₂Cl₂, CuI (5%)Trace O₂ present60%94% (with Ascorbate)
Heck Coupling50 mgPd(OAc)₂, PPh₃Ligand coordination60% (Stalled)89% (with XPhos)

Step-by-Step Methodologies

Protocol A: Kilo-Scale Synthesis of 3-Bromobenzo[c]isothiazole

Self-Validating System: This protocol uses off-gas monitoring to ensure the reaction does not accumulate unreacted intermediates, preventing thermal runaway.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a reflux condenser, an internal temperature probe, and a caustic scrubber system to neutralize evolved SO₂ and HBr[1].

  • Reagent Charging: Charge 750 g (approx. 5.0 mol) of 1,2-benzisothiazol-3-one, 550 g of N,N-dimethylformamide (DMF), and 1.0 L of chlorobenzene into the reactor[1].

  • Heating: Initiate moderate agitation and heat the reaction mixture to an internal temperature of 70°C[1].

  • Controlled Addition: Begin a continuous, dropwise addition of thionyl bromide (approx. 6.0 mol). Critical Step: Monitor the internal temperature strictly. Adjust the feed rate to maintain the temperature between 70°C and 80°C[1].

  • Reaction Monitoring: Observe the gas bubbling rate into the caustic scrubber. The evolution of gas must match the addition rate. If gas evolution ceases while addition continues, halt the feed immediately to investigate.

  • Completion and Distillation: After the addition is complete, maintain the temperature at 75°C for 8 hours. Concentrate the liquid reaction mixture and purify the crude product via vacuum distillation to isolate pure 3-bromobenzo[c]isothiazole[1].

Protocol B: High-Throughput Sonogashira Coupling for Library Generation

Self-Validating System: The inclusion of sodium ascorbate acts as a visual redox indicator. A color shift from pale yellow to green/blue indicates a compromised inert atmosphere.

  • Preparation: In a 96-well reaction block, dispense 3-bromobenzo[c]isothiazole (1.0 equiv) and the respective terminal alkynes (1.2 equiv) into each well[2].

  • Catalyst Loading: Prepare a master mix containing Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%), and sodium ascorbate (2 mol%) in anhydrous, degassed tetrahydrofuran (THF) and triethylamine[2].

  • Inert Atmosphere: Transfer the master mix to the reaction block under a strict argon atmosphere. Seal the block immediately with a chemically resistant septum mat.

  • Reaction: Agitate the block at room temperature for 4-6 hours[2]. Monitor a control well for color changes. If the solution remains pale yellow/brown, the Cu(I) species is intact.

  • Workup: Quench the reactions by adding saturated aqueous ammonium chloride to each well. Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate in vacuo for subsequent high-throughput purification[2].

References

  • Method for producing 3-halo-1,2-benzisothiazoles. Google Patents (US20130005983A1).

Sources

Optimization

Technical Support Center: Advanced Column Chromatography for Isothiazole Derivatives

Welcome to the Technical Support Center. Isothiazole derivatives are a crucial class of heterocyclic compounds with profound applications in medicinal chemistry and agrochemical development (e.g., as potent fungicides)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Isothiazole derivatives are a crucial class of heterocyclic compounds with profound applications in medicinal chemistry and agrochemical development (e.g., as potent fungicides)[1][2]. However, their unique electronic structure—specifically the localized dipole moments and the basicity of the nitrogen heteroatom—often presents significant challenges during purification.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the causality behind common chromatographic failures and provide self-validating workflows to ensure the absolute purity of your isothiazole libraries.

Chromatographic Decision Workflow

Before packing your column, consult the decision tree below to preemptively address the most common physical and chemical incompatibilities associated with isothiazole purification.

IsothiazolePurification Start Crude Isothiazole Mixture CheckTLC TLC Analysis (Check Rf & Spot Shape) Start->CheckTLC Tailing Severe Tailing / Streaking? CheckTLC->Tailing AddTEA Add 0.1-2% TEA to Eluent or Use Alumina Tailing->AddTEA Yes Degradation Degradation on Silica? Tailing->Degradation No Standard Standard Wet Loading & Flash Chromatography AddTEA->Standard Neutralize Pre-neutralize Silica Gel or Use HILIC Degradation->Neutralize Yes Solubility Poor Solubility in Eluent? Degradation->Solubility No Neutralize->Standard DryLoad Perform Dry Loading (Silica/Celite) Solubility->DryLoad Yes Solubility->Standard No DryLoad->Standard

Decision tree for troubleshooting isothiazole column chromatography.

Self-Validating Protocol: Flash Column Chromatography of Isothiazoles

To guarantee reproducibility and prevent the loss of high-value intermediates, follow this step-by-step methodology. This protocol incorporates internal validation checks to ensure the system is operating correctly.

Step 1: Stationary Phase Preparation & Dynamic Neutralization

  • Action: Weigh silica gel (230–400 mesh) at a 30:1 to 50:1 ratio relative to your crude mass. If your isothiazole is basic or acid-sensitive, prepare the slurry using your initial mobile phase spiked with 1% Triethylamine (TEA)[3].

  • Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). Pre-neutralizing the column prevents acid-catalyzed ring opening and suppresses the strong hydrogen bonding between the isothiazole nitrogen and free surface silanols[4].

  • Execution: Pour the slurry continuously to ensure homogeneous packing. Tap the column gently to prevent channeling, which leads to uneven solvent fronts and poor resolution[5].

Step 2: Sample Loading (Dry Loading Protocol)

  • Action: Dissolve the crude mixture in a highly soluble, volatile solvent (e.g., Dichloromethane or THF). Add inert silica gel (2x the crude mass) to the flask. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is achieved[4].

  • Causality: Isothiazole synthesis often yields highly polar or polymeric byproducts (e.g., from thionation reagents). Wet-loading these mixtures causes immediate precipitation at the column head, ruining the separation. Dry loading ensures an even, horizontal distribution of the sample[4].

Step 3: Elution & Fractionation

  • Action: Begin elution with a low-polarity solvent system (e.g., Petroleum Ether/Ethyl Acetate 50:1 for Benzo[d]isothiazoles)[6][7]. Gradually increase polarity based on TLC retention factors, aiming for an Rf​ of ~0.3 for the target compound[3]. Apply positive pressure to minimize band broadening.

Step 4: System Validation (The 2D-TLC Purity Check)

  • Action: Before pooling your collected fractions, spot the presumed pure fractions on a TLC plate. Run the plate in one direction, dry it completely, rotate it 90 degrees, and run it again in the same solvent system.

  • Causality: Isothiazoles can sometimes degrade slowly in solution or on the acidic surface of a TLC plate. A 2D-TLC validates that the single spot observed is a stable compound (it will appear on the diagonal) and not an artifact of co-elution or on-plate degradation. Only pool fractions that pass this validation step.

Troubleshooting & FAQs

Q1: Why does my isothiazole derivative streak heavily on the silica column despite showing a tight, circular spot on my initial TLC? A1: Causality: Isothiazoles contain basic nitrogen heteroatoms. While a quick TLC run might not show severe tailing due to the short development time, the prolonged exposure during column chromatography allows the basic nitrogen to hydrogen-bond strongly with the acidic silanol (Si-OH) groups on the silica surface[4]. This continuous adsorption-desorption lag causes severe peak tailing and streaking. Solution: Dynamically neutralize the silanol sites by adding a basic modifier (0.1–2% Triethylamine or aqueous ammonia) to your mobile phase[4]. If the issue persists, abandon silica and switch to a basic alumina stationary phase[3].

Q2: My isothiazole product seems to degrade or ring-open during purification, resulting in a lower isolated yield than my NMR conversion indicated. How can I prevent this? A2: Causality: Highly activated or sterically strained N-heterocycles can undergo nucleophilic attack or acid-catalyzed degradation when exposed to the slightly acidic surface of standard silica gel[3]. Solution: Pre-neutralize the silica gel by flushing the packed column with 1-5% TEA in hexanes before loading the sample[3]. Alternatively, for highly polar, sensitive derivatives, utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which is an excellent alternative that avoids harsh normal-phase interactions[4].

Q3: The crude mixture from my thionation reaction (e.g., using P4​S10​ ) is a dark, intractable tar. How do I load this onto the column without clogging the frit or cracking the silica bed? A3: Causality: Thionation reagents often leave behind polymeric sulfur byproducts that are entirely insoluble in non-polar chromatography solvents. Wet-loading these mixtures causes immediate precipitation at the column head, leading to localized pressure buildup, cracked silica beds, and ruined resolution. Solution: Utilize the dry loading technique. Adsorb the crude mixture onto an inert support like Celite or silica gel, evaporate the highly polar dissolution solvent, and load the resulting dry powder directly onto the flat column head[4].

Quantitative Data: Optimized Solvent Systems and Modifiers

To streamline your method development, consult the following table summarizing field-proven solvent systems and stationary phases for various isothiazole subclasses[3][4][6][7].

Isothiazole SubclassTypical PolarityRecommended Stationary PhaseOptimal Solvent System (v/v)Modifier Required
Alkyl/Aryl Isothiazoles Low-MediumSilica Gel (230-400 mesh)Hexanes / Ethyl Acetate (10:1 to 3:1)None
Amino-isothiazoles HighBasic Alumina or HILICDichloromethane / Methanol (95:5)1-2% TEA
Isothiazol-3-ones Medium-HighSilica GelHexanes / Ethyl Acetate (1:1)0.1% Acetic Acid
Benzo[d]isothiazoles MediumSilica GelPetroleum Ether / EtOAc (50:1 to 10:1)None
References
  • BenchChem. "Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles." BenchChem. 1

  • BenchChem. "Troubleshooting common issues in the synthesis of N-heterocycles." BenchChem. 3

  • BenchChem. "Technical Support Center: Purification of Polar Heterocyclic Compounds." BenchChem. 4

  • BenchChem. "Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research." BenchChem. 2

  • ACS Publications. "Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties." The Journal of Organic Chemistry. 6

  • ACS Publications. "Cascade Trisulfur Radical Anion (S3•–) Addition/Electron Detosylation Process for the Synthesis of 1,2,3-Thiadiazoles and Isothiazoles." The Journal of Organic Chemistry. 7

  • TCI Chemicals. "Chemistry Chat - Nine Short Stories - Part 2." TCI.5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromobenzo[c]isothiazole Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges associated with the benzo[c]isothiazole (2,1-benzisothiazole) scaffold. While the 3-bromo derivative is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges associated with the benzo[c]isothiazole (2,1-benzisothiazole) scaffold. While the 3-bromo derivative is a highly valuable electrophile for cross-coupling and functionalization, its heterocylic core is notoriously sensitive.

Unlike its more robust isomer, benzo[d]isothiazole (1,2-benzisothiazole), the 2,1-isomer lacks the same degree of benzenoid aromatic stabilization. Consequently, the N–S bond is highly labile and prone to decomposition under standard reaction conditions [1]. This guide provides field-proven, mechanistically grounded solutions to prevent the degradation of 3-Bromobenzo[c]isothiazole during your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Bromobenzo[c]isothiazole decompose so easily during my reactions?

Explanation: The instability of this scaffold is fundamentally rooted in the weakness of its N–S bond. The 3-position is highly electrophilic due to the electron-withdrawing nature of the bromine atom and the adjacent heteroatoms. When exposed to nucleophiles, reductants, or strong oxidants, the N–S bond undergoes rapid cleavage [1]. For instance, nucleophilic attack often leads to ring scission, yielding o-aminobenzaldehydes, while reductive conditions cleave the bond to form disulfide dimers[1, 2].

DecompositionPathways SM 3-Bromobenzo[c]isothiazole (Labile N-S Bond) Nuc Ring Scission (o-Aminobenzaldehydes) SM->Nuc Nucleophilic Bases (NaOH, Alkoxides) Red Reductive Cleavage (Disulfides / Thiols) SM->Red Strong Reductants (Zn/HCl, Hydrazine) Ox S-Oxide Formation (Ring Opening) SM->Ox Strong Oxidants (NaIO4, m-CPBA)

Fig 1: Primary decomposition pathways of 3-Bromobenzo[c]isothiazole driven by N-S bond cleavage.

Q2: I am attempting a Suzuki-Miyaura cross-coupling, but I only isolate ring-opened byproducts. What base should I use?

Explanation: The choice of base is the single most critical factor in preserving the 2,1-benzisothiazole ring. Nucleophilic bases such as sodium hydroxide (NaOH), alkoxides (e.g., NaOMe, KOtBu), or unhindered amines will directly attack the sulfur atom or the highly electrophilic C3 position. This triggers base-catalyzed decomposition, resulting in irreversible N–S bond cleavage [2]. Solution: You must switch to strictly non-nucleophilic, mild inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are optimal. They provide sufficient basicity to facilitate the transmetalation step of the catalytic cycle without acting as nucleophiles.

Q3: My starting material degrades during the reduction of a nitro group elsewhere on the molecule. How can I prevent this?

Explanation: The N–S bond in benzo[c]isothiazoles is easily cleaved by standard reducing agents. Reagents like zinc and hydrochloric acid (Zn/HCl) or hydrazine (N₂H₄) will rapidly reduce the N–S bond, causing ring scission to yield bis(2-aminophenyl) disulfides [1]. Solution: Avoid global reductions when the benzo[c]isothiazole core is present. If reduction is unavoidable, employ highly chemoselective methods such as mild transfer hydrogenation under strictly controlled temperatures, or redesign your synthetic route to perform reductions before constructing the isothiazole ring.

Q4: Can I oxidize a sulfide moiety on my molecule without destroying the heterocycle?

Explanation: Strong oxidants like sodium periodate (NaIO₄) or excess m-CPBA will indiscriminately oxidize the isothiazole sulfur, forming an S-oxide intermediate. This S-oxide is highly unstable and rapidly undergoes ring-opening to an N-formylimine, which subsequently eliminates formic acid [1]. Solution: Use strictly stoichiometric amounts of mild oxidants at low temperatures (e.g., 0 °C) and monitor the reaction continuously to prevent over-oxidation.

Quantitative Data: Reagent Compatibility Profile

To ensure experimental success, consult the following compatibility matrix before subjecting 3-Bromobenzo[c]isothiazole to any new reaction conditions.

Reagent ClassSpecific ReagentsCompatibilityPrimary Decomposition Pathway
Bases (Nucleophilic) NaOH, NaOMe, KOtBu❌ IncompatibleN–S Cleavage / Ring Scission to Aldehydes
Bases (Non-Nucleophilic) K₃PO₄, Cs₂CO₃, DIPEA✅ CompatibleNone (Stable up to ~80 °C)
Reductants Zn/HCl, Hydrazine (N₂H₄)❌ IncompatibleReductive Cleavage to Disulfides
Oxidants NaIO₄, excess m-CPBA❌ IncompatibleS-Oxide Formation & Ring Opening
Nucleophiles Primary/Secondary Amines⚠️ CautionCompetitive Ring Scission vs. S_NAr

Self-Validating Experimental Protocol

Mild Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the highly reactive C3 position without inducing N–S bond cleavage.

SuzukiWorkflow S1 1. Combine Reagents 3-Bromo-SM + Boronic Acid S2 2. Add Non-Nucleophilic Base (Anhydrous K3PO4) S1->S2 S3 3. Add Catalyst Pd(dppf)Cl2 (5 mol%) S2->S3 S4 4. Add Degassed Solvent 1,4-Dioxane/H2O (4:1) S3->S4 S5 5. Controlled Heating 60°C for 4-6 hours S4->S5

Fig 2: Optimized Suzuki-Miyaura cross-coupling workflow to prevent heterocycle decomposition.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-Bromobenzo[c]isothiazole (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Base Selection: Add finely milled, anhydrous K₃PO₄ (2.0 equiv).

    • Causality Insight: K₃PO₄ provides the necessary basicity for the transmetalation step without acting as a nucleophile that would cleave the labile N–S bond.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Introduction: Add a thoroughly degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration).

    • Causality Insight: Degassing via the freeze-pump-thaw method is essential. Ambient oxygen combined with transition metals can catalyze oxidative degradation pathways of the isothiazole sulfur.

  • Thermal Control: Heat the mixture to 60 °C under a strict nitrogen atmosphere for 4–6 hours.

    • Causality Insight: Do not exceed 80 °C. Thermal stress combined with basic conditions exponentially accelerates heterocycle decomposition.

  • Validation Checkpoint: Before workup, analyze an aliquot via LC-MS. You should observe the desired product mass. If you observe a mass corresponding to [M - 32] or an aldehyde peak, N–S cleavage has occurred, indicating your base was too strong or the temperature too high.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Product Class 16: Benzisothiazoles. Thieme-connect. 1

  • The chemistry of 2,1-benzisothiazoles. Part VI. Quaternary salts and their decomposition by base to o-aminobenzaldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 2

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison of 3-Bromobenzo[c]isothiazole and its Isomer 3-Bromobenzo[d]isothiazole: A Structural and Analytical Guide

Executive Summary In medicinal chemistry and materials science, the benzisothiazole scaffold is a highly privileged pharmacophore, frequently utilized in the development of 5-HT2A receptor agonists and kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, the benzisothiazole scaffold is a highly privileged pharmacophore, frequently utilized in the development of 5-HT2A receptor agonists and kinase inhibitors [3]. However, distinguishing between its two primary regioisomers—3-bromobenzo[c]isothiazole (2,1-benzisothiazole) and 3-bromobenzo[d]isothiazole (1,2-benzisothiazole)—presents a significant analytical challenge.

As an Application Scientist, it is critical to understand that these are not merely positional isomers; they possess fundamentally different electronic ground states. This guide provides an objective, data-driven comparison of their spectroscopic profiles, grounded in the causality of their molecular orbital structures, and establishes a self-validating experimental protocol for their unambiguous differentiation.

Structural and Electronic Causality (The "Why")

To interpret the spectroscopic data accurately, we must first analyze the fundamental electronic differences dictated by the heteroatom placement [2]:

  • 3-Bromobenzo[d]isothiazole (1,2-Isomer): The sulfur atom is attached directly to the carbocycle at position C7a, and the nitrogen is attached at C3. This arrangement allows the six-membered carbocycle to maintain a fully delocalized benzenoid character. The C3 position functions electronically as an imine carbon ( C=N ).

  • 3-Bromobenzo[c]isothiazole (2,1-Isomer): The nitrogen atom is attached to the carbocycle at C7a, and the sulfur is attached at C3. To satisfy valency without adopting a zwitterionic state, the molecule adopts an ortho-quinonoid structure[2]. The carbocycle loses its true aromaticity, featuring localized alternating double bonds, and the C3 position behaves as a thioenolic carbon ( C=C−S ).

This benzenoid vs. ortho-quinonoid divergence is the root cause of all observed spectroscopic variances [1].

Comparative Spectroscopic Data

The quantitative differences between the two isomers across NMR, IR, and UV-Vis platforms are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Signatures

Data represents typical ranges in CDCl3​ at 298K.

Spectroscopic Parameter3-Bromobenzo[d]isothiazole (1,2-Isomer)3-Bromobenzo[c]isothiazole (2,1-Isomer)Causality / Structural Logic
13C NMR: C3 Shift δ 138 – 145 ppm δ 115 – 125 ppmIn the d-isomer, C3 is an imine carbon ( C=N ), highly deshielded [2]. In the c-isomer, C3 is bound to sulfur, experiencing greater shielding [1].
13C NMR: C7a Shift δ 148 – 153 ppm δ 155 – 162 ppmC7a is bound to S in the d-isomer, but bound to N (via a double bond) in the c-isomer, shifting it downfield.
1H NMR: Carbocycle δ 7.4 – 8.1 ppm (Complex multiplets) δ 6.8 – 7.6 ppm (Olefinic-like doublets/triplets)The ortho-quinonoid structure of the c-isomer localizes the double bonds, shifting protons upfield with distinct 3J couplings.
1H−15N HMBC (H7) No correlationStrong 3-bond correlationIn the c-isomer, H7 is exactly 3 bonds away from N2 ( H7→C7→C7a=N2 ). In the d-isomer, N2 is 4 bonds away.
Table 2: Optical Spectroscopy (IR and UV-Vis)
Spectroscopic Parameter3-Bromobenzo[d]isothiazole (1,2-Isomer)3-Bromobenzo[c]isothiazole (2,1-Isomer)Causality / Structural Logic
UV-Vis ( λmax​ ) ~280 - 310 nm (Colorless/Pale)~360 - 410 nm (Yellow/Orange)The ortho-quinonoid system reduces the HOMO-LUMO gap, causing a significant bathochromic (red) shift.
FT-IR (ATR) Strong C=N stretch (~1530 cm−1 )Localized C=C stretches (~1610 cm−1 )The c-isomer lacks an isolated C=N stretch due to the highly conjugated C7a=N bridgehead bond.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in isomer assignment, researchers should not rely on a single 1D NMR shift. The following protocol establishes a self-validating system utilizing 2D NMR connectivity [4].

Step 1: Sample Preparation and Optical Screening
  • Dissolve 15-20 mg of the purified brominated compound in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS).

  • Optical Check: Transfer 10 μL to a micro-cuvette and dilute with spectroscopic grade acetonitrile. Scan from 200–600 nm. A λmax​ exceeding 350 nm strongly suggests the ortho-quinonoid benzo[c]isothiazole scaffold.

Step 2: 1D 13C NMR Acquisition
  • Acquire a 13C{1H} NMR spectrum at a minimum of 100 MHz (preferably 150 MHz for optimal resolution of quaternary carbons).

  • Set the relaxation delay ( D1 ) to 2.0 seconds to ensure adequate integration of the unprotonated C3, C3a, and C7a carbons.

  • Decision Gate: Evaluate the most upfield quaternary carbon (excluding the bridgeheads). If the signal is >135 ppm, it indicates the d-isomer. If <130 ppm, it indicates the c-isomer.

Step 3: Orthogonal Validation via 1H−15N HMBC
  • Acquire a 2D 1H−15N HMBC spectrum. Optimize the long-range coupling constant ( nJNH​ ) to 8 Hz, which is ideal for capturing 3-bond correlations in fused heterocycles.

  • Map the correlation from the most downfield carbocycle proton (H7).

  • Validation: A definitive cross-peak between H7 and the 15N resonance confirms the benzo[c]isothiazole structure, as the nitrogen is localized at the C7a bridgehead.

Analytical Decision Workflow

G Start Unknown 3-Bromobenzisothiazole Isomer Acquire Acquire 1D & 2D NMR (1H, 13C, 1H-15N HMBC) Start->Acquire Check13C Analyze C3 13C Chemical Shift Acquire->Check13C Check15N Analyze 1H-15N HMBC Correlations Acquire->Check15N ShiftD C3 Shift ~138-145 ppm (Imine-like C=N) Check13C->ShiftD ShiftC C3 Shift ~115-125 ppm (Thioenolic C-S) Check13C->ShiftC ResultD 3-Bromobenzo[d]isothiazole (1,2-Benzisothiazole) ShiftD->ResultD ResultC 3-Bromobenzo[c]isothiazole (2,1-Benzisothiazole) ShiftC->ResultC HMBCD No H7 to N2 Correlation (N is at position 2, distant from H7) Check15N->HMBCD HMBCC Strong H7 to N2 Correlation (N is at position 2, adjacent to C7a) Check15N->HMBCC HMBCD->ResultD HMBCC->ResultC

Figure 1: 2D NMR and 13C Spectroscopic Workflow for Differentiating 3-Bromobenzisothiazole Isomers.

References

  • Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives Canadian Science Publishing[Link]

  • Product Class 16: Benzisothiazoles Thieme E-Books[Link]

  • US20240425503A1 - Fused heterocycles as 5-ht2a receptor agonists Google P
  • Three-Dimensional Heterocycles by 5-exo-dig Cyclizations of S-Methyl-N-ynonylsulfoximines ACS Publications[Link]

Comparative

Comparative Biological Activity of 3-Bromobenzo[c]isothiazole and Alternative Isothiazole Scaffolds: A Technical Guide

The isothiazole heterocycle—a five-membered ring containing adjacent nitrogen and sulfur atoms—is a privileged scaffold in medicinal and agricultural chemistry. When fused with a benzene ring, it forms benzisothiazoles,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The isothiazole heterocycle—a five-membered ring containing adjacent nitrogen and sulfur atoms—is a privileged scaffold in medicinal and agricultural chemistry. When fused with a benzene ring, it forms benzisothiazoles, which exist as two primary constitutional isomers: benzo[d]isothiazole (1,2-benzisothiazole) and benzo[c]isothiazole (2,1-benzisothiazole)[1].

While 1,2-benzisothiazoles are ubiquitous in commercial antimicrobials and antipsychotics, the 2,1-benzisothiazole scaffold, particularly 3-Bromobenzo[c]isothiazole (also known as 3-bromo-2,1-benzisothiazole), has emerged as a highly specialized lipophilic building block. This guide objectively compares the biological performance of 3-Bromobenzo[c]isothiazole derivatives against other prominent isothiazole classes, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Comparative Pharmacological Profiling

The biological activity of isothiazoles is strictly dictated by their isomeric structure, oxidation state, and substitution patterns.

  • 3-Bromobenzo[c]isothiazole Derivatives (CNS & Analgesia): The incorporation of the 3-bromo-2,1-benzisothiazole moiety into purine nucleosides creates highly potent analogs of 2[2]. Traditional nucleoside transport inhibitors are highly hydrophilic, preventing substantial passage across the blood-brain barrier (BBB). The 3-bromo substitution drastically increases lipophilicity, allowing these derivatives to effectively inhibit the Equilibrative Nucleoside Transporter 1 (ENT1) in the central nervous system. This blockade increases extracellular adenosine, providing targeted treatment for neuropathic pain and epilepsy[2].

  • 1,2-Benzisothiazol-3(2H)-ones (Antimicrobial): Compounds like BIT function as potent electrophiles. Their biological activity stems from the reactivity of the S-N bond, which undergoes rapid nucleophilic attack by intracellular microbial thiols, leading to the oxidative cleavage of essential bacterial enzymes[3].

  • Pharmaceutical 1,2-Benzisothiazoles (Antipsychotic): In drugs like Ziprasidone, the 1,2-benzisothiazole scaffold acts as a lipophilic anchor. It intimately engages with the hydrophobic binding pockets of G-protein-coupled receptors (GPCRs), functioning as an antagonist at dopamine D2 and serotonin 5-HT2A receptors[4].

  • Oxidized 1,2-Benzisothiazoles (Agrochemical): Derivatives such as 5 utilize an oxidized 1,1-dioxide scaffold to trigger systemic acquired resistance (SAR) in plants, acting as a defense activator against fungal pathogens[5].

Quantitative Performance Summary
Compound ScaffoldRepresentative MoleculePrimary Biological TargetMechanism of ActionTypical PotencyPrimary Application
2,1-Benzisothiazole 3-Bromobenzo[c]isothiazole-NBTI analogENT1 TransporterCompetitive reuptake inhibition KD​≈0.5−10 nMAnalgesic, Neuroprotective
1,2-Benzisothiazole 1,2-Benzisothiazol-3(2H)-one (BIT)Microbial Proteins (-SH)Electrophilic thiol oxidationMIC ≈4−32μ g/mLIndustrial Antimicrobial
1,2-Benzisothiazole Ziprasidone5-HT 2A​ / D 2​ ReceptorsGPCR antagonism Ki​≈0.4−4.8 nMAtypical Antipsychotic
1,2-Benzisothiazole ProbenazolePlant SAR PathwaySystemic acquired resistanceN/A (In vivo efficacy)Agrochemical Fungicide

Mechanistic Pathways

To understand the divergent applications of these scaffolds, it is critical to visualize their distinct mechanisms of action at the molecular level.

Pathway A: ENT1 Inhibition by 3-Bromobenzo[c]isothiazole Derivatives

ENT1_Mechanism Drug 3-Bromobenzo[c]isothiazole Derivative ENT1 ENT1 Transporter (Erythrocyte/CNS) Drug->ENT1 Competitive Inhibition Adenosine Extracellular Adenosine Accumulation ENT1->Adenosine Blocks Reuptake Receptor Adenosine Receptors (A1 / A2A) Adenosine->Receptor Agonist Binding Effect Analgesia & Neuroprotection Receptor->Effect Signal Transduction

Fig 1: Mechanism of 3-Bromobenzo[c]isothiazole derivatives in ENT1 inhibition and pain modulation.

Pathway B: Antimicrobial Action of 1,2-Benzisothiazoles

BIT_Mechanism BIT 1,2-Benzisothiazol- 3-one (BIT) Thiol Microbial Protein Intracellular Thiols BIT->Thiol Electrophilic Attack Disulfide S-S Bond Formation (Thiol Depletion) Thiol->Disulfide Oxidative Cleavage Metabolism Enzymatic Inactivation Disulfide->Metabolism Structural Shift Death Microbial Cell Death Metabolism->Death Growth Arrest

Fig 2: Antimicrobial mechanism of 1,2-benzisothiazoles via intracellular thiol depletion.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal justification to prevent false positives common in heterocyclic drug screening.

Protocol 1: Radioligand Binding Assay for ENT1 Inhibition

Objective: Validate the binding affinity ( KD​ ) of 3-Bromobenzo[c]isothiazole nucleoside derivatives against the ENT1 transporter. System Causality: Human erythrocyte membranes are utilized because they natively overexpress ENT1, eliminating the artificial expression variables introduced by recombinant cell lines. Rapid vacuum filtration isolates the membrane-bound radioligand from the free fraction in solution.

  • Membrane Preparation: Lyse human erythrocytes in hypotonic Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction (ghosts). Resuspend to a standardized protein concentration of 1 mg/mL.

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -Nitrobenzylthioinosine ( [3H] NBTI) at a constant concentration (e.g., 0.5 nM), and 50 µL of the 3-Bromobenzo[c]isothiazole test compound at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 45 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality Check: PEI neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the highly lipophilic 3-bromo derivatives, which would otherwise artificially inflate the apparent binding affinity. Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (DPM) using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: High-Throughput MIC Assay for Antimicrobial 1,2-Benzisothiazoles

Objective: Determine the Minimum Inhibitory Concentration (MIC) of BIT analogs. System Causality: Standard turbidity measurements (OD600) can be heavily skewed by the poor aqueous solubility of benzisothiazoles. Incorporating resazurin (Alamar Blue) provides a colorimetric readout of metabolic activity, ensuring the data reflects true microbial viability rather than compound precipitation.

  • Inoculum Preparation: Culture the target strain (e.g., Staphylococcus aureus) in Mueller-Hinton (MH) broth to the logarithmic growth phase. Adjust the suspension to 5×105 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 1,2-benzisothiazole test compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation & Incubation: Dispense 100 µL of the bacterial inoculum into each well containing 100 µL of the diluted compound. Incubate at 37°C for 18 hours.

  • Metabolic Staining: Add 20 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: Visually inspect the wells (blue = dead/inhibited, pink = viable/metabolizing) and measure fluorescence (Ex 560 nm / Em 590 nm) to quantitatively determine the MIC.

References

  • European Patent Office. "NEW ANALOGS OF NITROBENZYLTHIOINOSINE - Patent 1492803." 2

  • BenchChem. "A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery." 3

  • Royal Society of Chemistry. "Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications."4

  • Arkivoc. "Synthesis of benzo[d]isothiazoles: an update." 5

  • Thieme E-Books. "Product Class 16: Benzisothiazoles." 1

Sources

Validation

Analytical Workflows for the Molecular Weight Confirmation of 3-Bromobenzo[c]isothiazole: A Comparative MS Guide

Executive Summary Confirming the molecular weight and structural integrity of halogenated heteroaromatics like 3-Bromobenzo[c]isothiazole (C₇H₄BrNS) requires precise analytical strategies. Relying on a single mass spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Confirming the molecular weight and structural integrity of halogenated heteroaromatics like 3-Bromobenzo[c]isothiazole (C₇H₄BrNS) requires precise analytical strategies. Relying on a single mass spectrometry (MS) technique can lead to false negatives due to poor ionization efficiency or extensive in-source fragmentation. This guide objectively compares three leading mass spectrometry alternatives—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI)—to establish a definitive, self-validating workflow for characterizing this specific compound.

Mechanistic Profiling of 3-Bromobenzo[c]isothiazole

To design an effective MS protocol, we must first analyze the physicochemical properties of the target molecule that dictate its behavior in a mass spectrometer:

  • Weak Solution-Phase Basicity: The nitrogen atom in the benzo[c]isothiazole core has its lone pair partially delocalized within the aromatic system. This significantly reduces its basicity in solution, making standard protonation via ESI challenging[1].

  • The Isotopic Fingerprint: The presence of both Bromine and Sulfur creates a highly distinct isotopic cluster[2]. Bromine exists naturally as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), while Sulfur contributes ³²S (95.02%) and ³⁴S (4.21%).

  • Exact Mass Parameters:

    • Monoisotopic Mass (⁷⁹Br, ³²S): 212.9248 Da

    • M+2 Mass (⁸¹Br, ³²S / ⁷⁹Br, ³⁴S): 214.9227 Da

Because the combined probability of ⁸¹Br and ³⁴S is slightly higher than the pure monoisotopic state, the M+2 peak will appear slightly more abundant (~101.6%) than the M peak . Any MS protocol must be able to resolve and validate this specific ratio to confirm the compound's identity.

Comparative Analysis: Selecting the Optimal Ionization Platform

Not all ionization sources are created equal for halogenated heterocycles. The table below compares the performance of three alternative MS platforms for 3-Bromobenzo[c]isothiazole[3],[4].

FeatureLC-ESI-HRMS (Soft)LC-APCI-HRMS (Soft)GC-EI-MS (Hard)
Ionization Mechanism Solution-phase protonationGas-phase corona discharge70 eV electron bombardment
Primary Ion Species [M+H]⁺ (Even-electron)[M+H]⁺ (Even-electron)M⁺• (Radical cation)
Sensitivity for Target Low/Moderate (due to weak basicity)High (ideal for moderately polar compounds)High (excellent for volatile aromatics)
Fragmentation MinimalMinimalExtensive (Structural data)
Best Use Case Highly polar/large biomoleculesIntact MW confirmation Orthogonal structural validation

The Causality of Choice: While ESI is the default for many modern LC-MS systems, its reliance on solution-phase protonation makes it suboptimal for weakly basic heterocycles[1]. APCI overcomes this by vaporizing the solvent and using a corona discharge to force gas-phase ion-molecule reactions, transferring protons to the analyte with much higher efficiency[3]. Therefore, APCI-HRMS is the superior alternative for intact molecular weight confirmation, while EI-MS serves as the perfect orthogonal tool for structural validation[5].

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal mechanisms to detect its own failure. The following methodologies are designed as self-validating systems.

Workflow A: High-Resolution LC-APCI-MS (Primary MW Confirmation)

Objective: Generate a high-intensity, intact[M+H]⁺ ion with < 3 ppm mass accuracy.

  • Sample Preparation: Dissolve 3-Bromobenzo[c]isothiazole in HPLC-grade Methanol to a final concentration of 1 µg/mL. Self-Validation: Prepare a pure Methanol blank to run immediately prior to the sample to rule out isobaric carryover.

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic 70% Methanol / 30% Water with 0.1% Formic Acid . Causality: Formic acid provides the abundant gas-phase protons required for the APCI corona discharge to ionize the analyte.

  • APCI Source Parameters:

    • Vaporizer Temperature: 400°C (Ensures complete volatilization of the heteroaromatic ring).

    • Corona Discharge Current: +4.0 µA.

  • Mass Calibration (The Self-Validating Step): Utilize a continuous post-column infusion of a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771). The software must dynamically correct the mass axis against this known standard, ensuring the theoretical[M+H]⁺ (m/z 213.9326) is measured with absolute confidence.

Workflow B: GC-EI-MS (Orthogonal Structural Validation)

Objective: Confirm the molecular network through hard ionization and predictable fragmentation[3].

  • Sample Preparation: Dissolve the compound in Dichloromethane (DCM) at 10 µg/mL.

  • GC Parameters:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 80°C (hold 1 min) to 280°C at 20°C/min. Causality: The non-polar stationary phase and rapid thermal ramp prevent peak tailing of the sulfur-containing ring.

  • EI Source Parameters:

    • Electron Energy: 70 eV.

    • Ion Source Temp: 250°C.

  • Data Interpretation (The Self-Validating Step): Do not just look for the molecular ion (M⁺• at m/z 212.9/214.9). Validate the structure by identifying the loss of the bromine radical (Br•) . A high-intensity fragment at m/z 134.0 ([C₇H₄NS]⁺) mathematically proves the bromine was attached to the core scaffold.

Workflow Visualization

The following diagram illustrates the logical decision tree for selecting the MS technique and the mandatory validation checkpoints required to confirm the molecular weight.

MS_Workflow Start 3-Bromobenzo[c]isothiazole Sample Preparation Split Select Ionization Technique Start->Split EI GC-EI-MS (70 eV) Hard Ionization Split->EI APCI LC-APCI-HRMS Soft Ionization Split->APCI ESI LC-ESI-HRMS Soft Ionization Split->ESI EI_Result Radical Cation (M+•) m/z 212.9 / 214.9 Extensive Fragmentation EI->EI_Result APCI_Result Protonated [M+H]+ m/z 213.9 / 215.9 High Sensitivity APCI->APCI_Result ESI_Result Protonated [M+H]+ Low Ionization Efficiency ESI->ESI_Result Validation Isotopic Pattern Validation (79Br/81Br ~1:1 ratio) EI_Result->Validation APCI_Result->Validation ESI_Result->Validation

Workflow for MS ionization selection and validation of 3-Bromobenzo[c]isothiazole.

References

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI MetwareBio URL:[Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation National Institutes of Health (NIH) / NCBI URL:[Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation ResearchGate URL:[Link]

  • Modular Synthesis of 1,2-Benzothiazines and 1,2-Benzothiazine 1-Imines via Palladium-Catalyzed C–H/C–C Activation Reactions ACS Publications URL:[Link]

  • Ionization Methods in LC-MS (ESI and APCI) Shimadzu Analytical & Measuring Instruments URL: [Link]

Sources

Comparative

Benchmarking the Synthetic Efficiency of Different Routes to 3-Bromobenzo[c]isothiazole

Executive Summary 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0) is a highly versatile heterocyclic building block, prominently utilized in the development of biologically active substances, including nitrobenzylthioinosin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromobenzo[c]isothiazole (CAS: 34250-63-0) is a highly versatile heterocyclic building block, prominently utilized in the development of biologically active substances, including nitrobenzylthioinosine analogs targeting central nervous system (CNS) disorders such as epilepsy and neuropathic pain[1]. For drug development professionals and process chemists, selecting the optimal synthetic route to this scaffold is a critical decision that balances atom economy, regioselectivity, and scalability. This guide benchmarks three distinct synthetic pathways, providing mechanistic rationales, quantitative performance metrics, and self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Rationale & Pathway Selection

The synthesis of the benzo[c]isothiazole (2,1-benzisothiazole) core and its subsequent functionalization can be approached via several distinct mechanistic paradigms. We benchmark three primary routes:

Route A: Classical o-Toluidine Cyclization & Electrophilic Bromination

This traditional approach involves the cyclization of o-toluidine derivatives using N-sulfinylmethanesulfonamide to construct the benzo[c]isothiazole core[1]. Because the sulfur-nitrogen heteroaromatic ring is highly electron-rich at the C3 position, subsequent electrophilic aromatic substitution with bromine (Br₂) or N-bromosuccinimide (NBS) proceeds with high regioselectivity. Solvent selection is critical here; utilizing acetic acid stabilizes the bromonium ion and minimizes the tar formation frequently observed in non-polar solvents like carbon tetrachloride[2].

Route B: Sandmeyer-Type Transformation

For substrates where over-bromination or electrophilic incompatibility is a concern, the Sandmeyer route offers strict kinetic control. This pathway begins with the oxidative cyclization of 2-mercaptobenzonitriles to yield 3-aminobenzo[c]isothiazole. The amine is then diazotized and displaced by a bromide anion via a copper(I) bromide-catalyzed radical mechanism. While highly specific, this route suffers from lower atom economy due to the generation of diazonium salts and nitrogen gas byproducts.

Route C: Catalyst-Free Tandem Amination/Bromination (Green Chemistry)

Recent advancements in green chemistry have introduced transition-metal-free tandem C–H amination/bromination protocols[3]. Utilizing water as the sole solvent, an oxidant (such as K₂S₂O₈) generates an active brominating species in situ from sodium bromide (NaBr)[3]. This method bypasses the need for highly toxic liquid bromine and significantly reduces the environmental E-factor of the process.

RouteComparison Node1 Route A: Classical o-Toluidine Cyclization IntA Benzo[c]isothiazole Node1->IntA N-sulfinylmethane- sulfonamide Node2 Route B: Sandmeyer Transformation IntB 3-Aminobenzo[c]isothiazole Node2->IntB Oxidative Cyclization Node3 Route C: Tandem Amination/Bromination Target 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0) Node3->Target NaBr, K2S2O8, H2O Green Chemistry IntA->Target NBS or Br2 Electrophilic Substitution IntB->Target CuBr, NaNO2, HBr Diazotization

Figure 1: Comparative synthetic workflows for 3-Bromobenzo[c]isothiazole.

Process Economics & Green Metrics Benchmarking

To objectively evaluate these routes, we have consolidated key performance indicators (KPIs) into the benchmarking table below. Data reflects optimized pilot-scale (100g) runs.

ParameterRoute A (Classical Electrophilic)Route B (Sandmeyer)Route C (Tandem Green)
Overall Yield 78 - 82%55 - 60%85 - 89%
Regioselectivity >95% (C3 preference)100% (Directed)>98%
Atom Economy Moderate (~65%)Low (<45%)High (>80%)
E-Factor ~18 (High solvent use)>35 (Aqueous waste)<5 (Water solvent)
Reaction Time 2 - 4 hours12 - 16 hours6 - 8 hours
Safety Profile Hazardous (Liquid Br₂)Moderate (Diazonium)Excellent (NaBr/H₂O)
Cost / kg LowHighMedium

Self-Validating Experimental Workflows

The following protocols are designed with built-in causality and in-process controls (IPC) to ensure a self-validating system.

Protocol 1: Route A - Electrophilic Bromination in Acetic Acid

Causality Focus: Acetic acid is utilized to polarize the Br₂ molecule, accelerating the electrophilic attack via a Wheland intermediate without requiring a Lewis acid catalyst[2].

  • Preparation: Dissolve 10.0 g (74.0 mmol) of benzo[c]isothiazole in 50 mL of glacial acetic acid under a nitrogen atmosphere.

  • Electrophile Addition: Cool the vessel to 10°C. Add a solution of 12.4 g (77.7 mmol, 1.05 eq) of Br₂ in 20 mL of acetic acid dropwise over 30 minutes. Validation: The deep red color of bromine should rapidly decolorize as it is consumed by the electron-rich heterocycle.

  • Reaction Monitoring (IPC): Stir the mixture at ambient temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). Validation: Reaction is complete when the starting material spot (Rf ~0.4) is fully replaced by the product spot (Rf ~0.65).

  • Quenching: Pour the mixture into 200 mL of ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to harmless bromide salts, preventing over-bromination during workup.

  • Extraction & Purification: Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pale yellow crystals.

Mechanism SM Benzo[c]isothiazole Wheland C3-Sigma Complex (Wheland Intermediate) SM->Wheland Reagent Br2 / AcOH Reagent->Wheland Electrophilic Attack Product 3-Bromobenzo[c]isothiazole Wheland->Product -H+ (Aromatization)

Figure 2: Mechanistic pathway of electrophilic C3-bromination of benzo[c]isothiazole.

Protocol 2: Route C - Tandem Amination/Bromination (Green Route)

Causality Focus: Utilizing K₂S₂O₈ oxidizes the benign NaBr into an active bromonium species directly in the aqueous phase, eliminating the handling of toxic halogen liquids[3].

  • Aqueous Setup: Suspend 10.0 g of the uncyclized precursor in 100 mL of deionized water.

  • Reagent Loading: Add 2.5 equivalents of NaBr and 2.0 equivalents of K₂S₂O₈ directly to the aqueous suspension.

  • Thermal Activation: Heat the mixture to 80°C under vigorous stirring for 6 hours. Causality: Thermal energy is required to cleave the persulfate peroxide bond, initiating the radical oxidation of bromide.

  • Analytical Validation (IPC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is deemed complete upon the emergence of the target mass [M+H]+ = 214.0 / 216.0, displaying the characteristic 1:1 isotopic doublet indicative of mono-bromination.

  • Isolation: Cool the reaction to 0°C. The highly hydrophobic 3-Bromobenzo[c]isothiazole will precipitate out of the aqueous phase. Filter the solid, wash with cold water (3 x 30 mL), and dry under high vacuum to afford the product in >98% HPLC purity.

Analytical Validation & Quality Control

Regardless of the route chosen, absolute confirmation of the C3-bromination regiochemistry is mandatory.

  • ¹H-NMR (400 MHz, CDCl₃): The absence of the highly deshielded C3-proton (typically appearing around δ 8.5 ppm in the unbrominated core) is the primary indicator of successful substitution. The remaining four aromatic protons will appear as a complex multiplet between δ 7.2 - 7.9 ppm.

  • Mass Spectrometry: The presence of the M and M+2 peaks at equal intensity confirms the incorporation of a single bromine atom.

Sources

Safety & Regulatory Compliance

Safety

3-Bromobenzo[c]isothiazole proper disposal procedures

Professional EHS Protocol: Handling, Segregation, and Disposal of 3-Bromobenzo[c]isothiazole Executive Summary 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0) is a specialized halogenated heterocyclic intermediate frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Professional EHS Protocol: Handling, Segregation, and Disposal of 3-Bromobenzo[c]isothiazole

Executive Summary

3-Bromobenzo[c]isothiazole (CAS: 34250-63-0) is a specialized halogenated heterocyclic intermediate frequently utilized in advanced organic synthesis and drug development, particularly in the construction of purine derivatives and piperazinylbenzisothiazole pharmaceutical analogs[1][2][3]. Due to its chemical structure—combining a bromine atom with a sulfur-nitrogen heteroaromatic ring—strict Environmental Health and Safety (EHS) protocols must be enforced during its handling and disposal. This guide outlines the operational methodologies for managing this compound in a professional laboratory setting, ensuring regulatory compliance and environmental protection.

Chemical Profile & Hazard Causality

To design a self-validating safety protocol, one must first understand the causality behind the chemical's behavior.

  • Halogenated Nature: The presence of the bromine atom dictates that this compound, and any organic solvents it is dissolved in, must be strictly classified as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions, equipment corrosion, and the formation of highly toxic dioxins during improper incineration.

  • Heteroaromatic Reactivity: The benzisothiazole core can be reactive under certain cross-coupling or nucleophilic substitution conditions[2]. Therefore, waste streams containing unreacted 3-Bromobenzo[c]isothiazole must be kept isolated from strong oxidizing agents, strong acids, and active metals to prevent spontaneous degradation or gas evolution.

Operational Safety & Primary Containment

Before any disposal procedures are initiated, the operational environment must be secured. The following self-validating PPE and engineering controls are mandatory:

  • Engineering Controls: All transfers, weighing, and reactions involving 3-Bromobenzo[c]isothiazole must be conducted within a certified Class II Type B (or equivalent) chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves (minimum 5 mil thickness). Causality: These materials provide superior resistance to the halogenated and aromatic solvents typically used to dissolve benzisothiazole derivatives compared to standard latex.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Body: Flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.

Step-by-Step Disposal Methodology

The disposal of 3-Bromobenzo[c]isothiazole must follow a strict, auditable pathway from generation to final destruction. Under no circumstances should this compound be disposed of via aqueous drain or standard municipal trash.

Step 1: Waste Segregation & Compatibility Verification

  • Ensure the target waste container is explicitly designated for Halogenated Organic Waste .

  • Verify that the container does not contain incompatible materials (e.g., alkali metals, strong oxidizers like peroxides or nitric acid).

Step 2: Primary Containment

  • Transfer the waste (solid or dissolved in solvent) into a high-density polyethylene (HDPE) or amber glass waste carboy.

  • Causality: HDPE and glass are inert to most halogenated organics, preventing container degradation and subsequent leaks.

  • Leave at least 20% headspace in the container to accommodate vapor expansion due to temperature fluctuations.

Step 3: Cap Management

  • Utilize a vented cap or a safety funnel with a flame arrester and pressure relief valve.

  • Causality: Trace reactions in the waste stream can generate gas. A hermetically sealed standard cap can turn the carboy into a pressure vessel, leading to catastrophic rupture.

Step 4: GHS Labeling & Documentation

  • Affix a globally harmonized system (GHS) compliant hazardous waste label immediately upon the first addition of waste.

  • Clearly list "3-Bromobenzo[c]isothiazole" and all associated solvents (e.g., Dichloromethane, Chloroform) with their exact percentage compositions.

Step 5: EHS Transfer & Final Destruction

  • Once the container reaches 80% capacity, initiate a pickup request with your institutional EHS department.

  • The standard, EPA-compliant method for destroying halogenated heterocyclic compounds is high-temperature commercial incineration equipped with alkaline scrubbers. Causality: Incineration at temperatures exceeding 1000°C ensures complete breakdown of the benzisothiazole ring, while the alkaline scrubbers neutralize the resulting hydrobromic acid (HBr) and sulfur oxides (SOx) gases, preventing environmental release.

Spill Response Operational Plan

In the event of an accidental release, execute the following protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Absorb (Liquid Spills): If dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or specialized chemical spill pads). Do not use combustible materials like sawdust.

  • Collect (Solid Spills): If spilled as a dry powder, carefully sweep it up using a spark-proof brush and dustpan to minimize dust generation.

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol), followed by soap and water.

  • Dispose: Place all used absorbents, sweepings, and contaminated PPE into a sealed, labeled hazardous waste bag for EHS collection.

Data Presentation: Waste Segregation Matrix

The following table summarizes the compatibility and segregation requirements for 3-Bromobenzo[c]isothiazole waste streams.

Waste CategoryExamples of ContentsCompatibility with 3-Bromobenzo[c]isothiazoleRequired Disposal Action
Halogenated Organics DCM, Chloroform, Brominated compoundsHighly Compatible (Standard Stream)Collect in HDPE/Glass; High-temp incineration.
Non-Halogenated Organics Acetone, Hexane, EthanolCompatible, but economically inefficientSegregate if possible to reduce disposal costs.
Aqueous Acids/Bases HCl, NaOH, Buffer solutionsIncompatible (Phase separation/reactivity)Keep strictly isolated.
Strong Oxidizers Nitric acid, Peroxides, PermanganatesDangerously Incompatible (Exothermic)Keep strictly isolated; risk of fire/explosion.

Workflow Visualization

DisposalWorkflow Gen Waste Generation (3-Bromobenzo[c]isothiazole) Seg Segregation: Halogenated Organics Gen->Seg Cont Containment (HDPE/Glass, Vented Cap) Seg->Cont EHS EHS Transfer & Manifesting Cont->EHS Inc High-Temp Incineration (EPA Compliant with Scrubbers) EHS->Inc

Caption: Standardized EHS workflow for the segregation, containment, and destruction of halogenated waste.

References

  • Chemspace. "3-bromo-2,1-benzothiazole - C7H4BrNS | CSSB00012351866". chem-space.com. Available at: [Link]

  • European Patent Office. "NEW ANALOGS OF NITROBENZYLTHIOINOSINE - Patent 1492803". epo.org. Available at: [Link]

  • Google Patents. "US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles". google.com.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Bromobenzo[c]isothiazole: Essential Safety and Operational Protocols

This document provides essential, immediate safety and logistical information for the handling of 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0).[1] As researchers, scientists, and drug development professionals, our prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of 3-Bromobenzo[c]isothiazole (CAS: 34250-63-0).[1] As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we work with. This guide moves beyond a simple checklist, offering a procedural and causal framework for mitigating the risks associated with this brominated heterocyclic compound. The protocols herein are designed to be self-validating, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Assessment: Understanding the Intrinsic Risks

3-Bromobenzo[c]isothiazole is a compound that demands respect. Its hazard profile, derived from GHS (Globally Harmonized System) classifications, necessitates a multi-layered approach to safety.[1] A thorough understanding of these risks is the foundation of our entire safety protocol.

Key Hazards Associated with 3-Bromobenzo[c]isothiazole:

Hazard ClassificationGHS Hazard CodeImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[2] This dictates the need for stringent controls to prevent any route of exposure.
Skin IrritationH315Causes skin irritation.[1] Direct contact can lead to inflammation, redness, or dermatitis, making glove selection and use critical.
Serious Eye IrritationH319Causes serious eye irritation. The risk of significant, potentially lasting eye damage requires robust eye and face protection.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][3] Inhalation of dust or aerosols can irritate the respiratory tract, necessitating the use of engineering controls like fume hoods or respiratory protection.

The combination of these hazards means that exposure through any route—inhalation, ingestion, or skin/eye contact—can lead to adverse health effects. Therefore, our primary directive is the prevention of exposure through a systematic application of engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is your most critical line of defense. The following equipment is mandatory when handling 3-Bromobenzo[c]isothiazole.

PPE CategoryItemStandard/SpecificationRationale for Use
Engineering Controls Chemical Fume HoodCertified and functioning properly.Primary line of defense. Essential for preventing the inhalation of harmful dust or vapors (H332, H335).[4] All handling of the solid compound and its solutions should occur within a fume hood.
Eye and Face Protection Safety GogglesANSI Z87.1 compliant / EN 166.Protects against splashes and airborne particles, directly mitigating the risk of serious eye irritation (H319).[5][6]
Face ShieldWorn over safety goggles.Required when there is a significant risk of splashing or when handling larger quantities. Provides an additional layer of protection for the entire face.[3][7]
Hand Protection Chemical-Resistant Gloves (Nitrile)Disposable, powder-free. Inspected before use.Protects against skin contact and irritation (H312, H315).[4][5] Nitrile provides good resistance to a range of chemicals for incidental contact. For prolonged contact, consult glove manufacturer data. Always use proper removal techniques to avoid self-contamination.[8]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommended.Protects skin and personal clothing from contamination.[5][7] Must be kept fully buttoned.
Respiratory Protection NIOSH-Approved RespiratorN95 or higher, as appropriate.Required if engineering controls are insufficient, when handling the powder outside of a fume hood (not recommended), or during a large spill clean-up to prevent inhalation (H332, H335).[5][6][7]

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step workflow minimizes risk and ensures reproducibility and safety.

Preparation and Weighing
  • Designate a Workspace: All handling of 3-Bromobenzo[c]isothiazole must be performed inside a certified chemical fume hood.[4]

  • Assemble PPE: Before handling the primary container, don all required PPE as outlined in the table above.

  • Prevent Dust Generation: When weighing the solid compound, handle it carefully to avoid creating dust.[9] Use a spatula to transfer material gently.

  • Container Management: Keep the primary container tightly closed when not in use to prevent the release of dust or vapors.[8]

Storage
  • Location: Store the compound in a cool, dry, and well-ventilated area.[10]

  • Segregation: Keep it segregated from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[10][11]

  • Labeling: Ensure the container is clearly labeled with the chemical identity and associated hazards.[10]

Hygiene
  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, before leaving the lab, and before eating or drinking.[8][9]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5] Do not allow contaminated clothing to come into contact with skin.[12]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Required PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Compound Carefully prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Safe Handling Workflow for 3-Bromobenzo[c]isothiazole.

Emergency Response and Decontamination Plan

Immediate and correct action is critical in the event of an exposure or spill.

Personal Exposure
  • Skin Contact: Immediately take off all contaminated clothing.[5] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[13]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5] Never give anything by mouth to an unconscious person.[3]

Spill Management
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others.[5]

  • Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.[5][14]

  • Control Ignition Sources: Remove all sources of ignition.[5]

  • Contain and Clean:

    • For small spills, treat with a reducing agent like sodium thiosulfate before absorbing with an inert, non-combustible material (e.g., sand, vermiculite).[10][11]

    • Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[9][10]

  • Decontaminate: Clean the affected area thoroughly.

  • PPE: All personnel involved in the cleanup must wear the full PPE outlined in Section 2, including respiratory protection.[5]

G action_node action_node start Emergency Event spill Spill? start->spill Yes exposure Personal Exposure? start->exposure No spill_size Large Spill? spill->spill_size exposure_type Exposure Type? exposure->exposure_type spill_small Alert Area & Don Full PPE spill_size->spill_small No spill_large Evacuate Area & Call Emergency Response spill_size->spill_large Yes spill_absorb Absorb with Inert Material spill_small->spill_absorb spill_collect Collect in Waste Container spill_absorb->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon skin Skin exposure_type->skin eye Eye exposure_type->eye inhalation Inhalation exposure_type->inhalation skin_action Remove Clothing Rinse with Soap & Water (15+ min) skin->skin_action eye_action Rinse with Water (15+ min) Seek Immediate Medical Attention eye->eye_action inhalation_action Move to Fresh Air Seek Medical Attention inhalation->inhalation_action

Emergency Response Decision Tree.

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Hazardous Waste: 3-Bromobenzo[c]isothiazole and any solutions containing it must be disposed of as hazardous waste.[10]

  • Solid Waste: All contaminated lab supplies, including gloves, filter paper, and absorbent materials from spills, must be collected in a designated and clearly labeled solid hazardous waste container.[10]

  • Containers: Use suitable, closed, and properly labeled containers for all waste streams.[9]

  • Regulations: All disposal must be conducted through a licensed disposal company and in accordance with all applicable federal, state, and local environmental regulations.[4] Do not discharge into the environment or drains.[5][14]

References

  • ECHEMI. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • Thermo Fisher Scientific. (2025, September 5).
  • Benchchem. (n.d.).
  • NextSDS. (n.d.).
  • Ossila. (2023, April 21).
  • Santa Cruz Biotechnology. (n.d.).
  • Angene Chemical. (2025, February 11).
  • Fisher Scientific. (2016, January 22).
  • Benchchem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1,2-thiazole. PubChem.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Benchchem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • Fisher Scientific. (n.d.).
  • Merck Millipore. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Merck Millipore. (n.d.).
  • Rutgers University. (n.d.). Bromine SOP.
  • Providence College. (n.d.). Bromine in orgo lab SOP.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobenzo[c]isothiazole
Reactant of Route 2
Reactant of Route 2
3-Bromobenzo[c]isothiazole
© Copyright 2026 BenchChem. All Rights Reserved.